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Core Science & Biosynthesis

Foundational

mechanism of action of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol in vitro

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Author: BenchChem Technical Support Team. Date: April 2026

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Finalizing Presentation Details

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Structuring the Technical Report

I'm now writing the executive summary and introduction, aiming for a clear and concise presentation. I'm focusing on contrasting the compound's structure with classical agonists to highlight its distinct binding and signaling properties. The aim is to explain the in vitro mechanism of action.

Drafting Molecular Insights

I'm now detailing the molecular pharmacodynamics, highlighting the structural nuances of the R-enantiomer, emphasizing the interaction shifts within the binding pocket and the importance of Asp113, Ser203/204/207, and Asn293, and its impact on receptor conformation. I will also incorporate the two distinct signaling pathways, canonical and arrestin.

Finalizing Technical Details

I'm now completing the technical report, integrating assay protocols and data interpretation to provide a cohesive narrative. I've detailed both cAMP and β-arrestin assays, and I'm explaining the Black-Leff model, quantifying bias, and presenting the key data. The goal is to show the drug development potential for asthma, COPD, and heart failure.

Finalizing Document & Structure

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An In-Depth Technical Guide to the In Vitro Mechanism of Action of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Executive Summary

The compound (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol belongs to an emerging, highly specialized class of 2-amino-2-phenylethanol derivatives acting as ligands at the β2-adrenergic receptor (β2AR)[1]. Historically, bronchodilators and sympathomimetics have been dominated by 2-amino-1-phenylethanol scaffolds (e.g., albuterol, salmeterol). However, shifting the hydroxyl and amino groups on the ethyl side-chain fundamentally alters the ligand-receptor conformational dynamics. This structural pivot allows the (R)-enantiomer to function as a biased agonist , preferentially routing β2AR signal transduction toward β-arrestin recruitment rather than the canonical Gαs-protein pathway[1].

This whitepaper provides a comprehensive technical breakdown of the compound's in vitro molecular pharmacodynamics, divergent signaling cascades, and the self-validating experimental workflows required to quantify its pharmacological profile.

Molecular Pharmacodynamics & Binding Topography

The mechanism of action begins at the orthosteric binding pocket of the β2AR. The stereochemistry of the (R)-enantiomer is critical; it acts as the eutomer by ensuring the precise spatial alignment required for the "three-point attachment" model of adrenergic binding, albeit with a unique topological twist:

  • Amine Anchoring (TM3): The primary amine at the C1 position of the ethyl chain is protonated at physiological pH. It forms a highly conserved, critical salt bridge with Asp113 in Transmembrane Domain 3 (TM3).

  • Phenolic Interaction (TM5): The 2-methoxyphenol ring projects into the serine microdomain of TM5. It engages in hydrogen bonding with Ser203, Ser204, and Ser207 .

  • Terminal Hydroxyl Shift (TM6): In classical agonists, the benzylic hydroxyl interacts with Asn293 in TM6 to stabilize the canonical active state (R*). Because this compound features a terminal hydroxyl (at C2), its interaction with Asn293 is structurally offset.

Causality of Bias: This offset interaction fails to fully stabilize the outward movement of TM6 required for robust Gαs coupling. Instead, it stabilizes an alternative active conformation (R*') that exposes intracellular loops to G-protein-coupled receptor kinases (GRKs), thereby priming the receptor for β-arrestin recruitment[1].

Divergent Signaling Cascades: Gs vs. β-Arrestin

Upon binding, the compound partitions its signaling efficacy between two distinct intracellular pathways. Biased agonism at the β2AR offers a therapeutic strategy to separate beneficial effects (e.g., cardioprotection) from adverse effects (e.g., tachyphylaxis, hypertrophy)[2].

  • Canonical Gs Pathway (Sub-maximal Activation): The receptor weakly couples to the Gαs protein, leading to a modest activation of Adenylyl Cyclase (AC). This results in a limited accumulation of cyclic AMP (cAMP) and subsequent Protein Kinase A (PKA) activation.

  • β-Arrestin Pathway (Preferential Activation): The stabilized R*' conformation is rapidly phosphorylated by GRKs. This high-affinity phosphorylated state recruits β-arrestin, which uncouples the G-protein (desensitization) and acts as an independent signaling scaffold to activate the ERK1/2 MAP kinase pathway.

Pathway Ligand (R)-5-(1-Amino-2-hydroxyethyl) -2-methoxyphenol Receptor β2-Adrenergic Receptor (β2AR) Ligand->Receptor Agonist Binding Gs Gαs Protein Receptor->Gs Canonical Gs Pathway GRK GRK Phosphorylation Receptor->GRK Biased Pathway AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Bronchodilation Arrestin β-Arrestin Recruitment GRK->Arrestin ERK ERK1/2 Activation Arrestin->ERK Cardioprotection

Fig 1: Divergent β2AR signaling pathways highlighting Gs-coupling vs. β-arrestin biased agonism.

In Vitro Experimental Methodologies

To rigorously validate the mechanism of action and quantify signaling bias, a parallel assay system utilizing Chinese Hamster Ovary (CHO-K1) cells is employed. CHO-K1 cells are selected because they lack endogenous β-adrenergic receptors, ensuring a zero-noise background for recombinant human β2AR expression[1].

Protocol A: Gs Pathway Validation via HTRF cAMP Assay

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP. TR-FRET is chosen because the time-delay measurement eliminates interference from compound auto-fluorescence, ensuring high-fidelity dose-response curves.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human β2AR into a 384-well microplate at 5,000 cells/well.

  • PDE Inhibition (Critical Step): Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP. This ensures the assay measures true adenylyl cyclase activation rather than a fluctuating balance of synthesis and degradation.

  • Ligand Incubation: Add (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol in a 10-point concentration gradient ( 10−11 to 10−5 M) and incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Incubate for 1 hour at room temperature.

  • Readout: Measure the TR-FRET signal ratio at 665 nm / 620 nm. Calculate cAMP concentration against a standard curve.

Protocol B: β-Arrestin Recruitment via PathHunter Assay

This protocol utilizes Enzyme Fragment Complementation (EFC) to provide a self-validating, direct measure of protein-protein interaction.

  • Cell Preparation: Seed CHO-K1 cells co-expressing β2AR fused to a ProLink (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.

  • Ligand Incubation: Treat cells with the compound gradient ( 10−11 to 10−5 M) for 90 minutes at 37°C.

  • Complementation (Critical Step): Causality: Luminescence is only generated if the ligand induces a conformational change that physically recruits β-arrestin to the receptor, forcing the PK and EA tags to form functional β-galactosidase. This eliminates false positives from downstream kinase crosstalk.

  • Detection: Add PathHunter detection reagent, incubate for 60 minutes, and read chemiluminescence.

Workflow Step1 CHO-K1 β2AR Cell Culture Step2 Compound Incubation (10⁻¹¹ to 10⁻⁵ M) Step1->Step2 Branch1 HTRF cAMP Assay (+ IBMX) Step2->Branch1 Branch2 PathHunter Assay (EFC Technology) Step2->Branch2 Step3A TR-FRET Detection (665/620 nm) Branch1->Step3A Step3B Chemiluminescence Detection Branch2->Step3B Step4 Black-Leff Model Bias Quantification Step3A->Step4 Step3B->Step4

Fig 2: Parallel in vitro assay workflow for quantifying β2AR signaling bias and efficacy.

Quantitative Data Interpretation

To mathematically prove biased agonism, raw EC50​ and Emax​ values are insufficient due to differences in assay amplification. The Black-Leff Operational Model is applied to calculate the transduction coefficient ( τ/KA​ ) for each pathway. The Bias Factor ( ΔΔlog(τ/KA​) ) is determined by normalizing the compound's pathway preference against a balanced reference full agonist (e.g., Isoproterenol)[1].

A positive Bias Factor indicates β-arrestin bias, while a negative factor indicates Gs bias.

CompoundGs Pathway (cAMP) pEC50Gs Pathway Emax (%)β-Arrestin Pathway pEC50β-Arrestin Emax (%)Bias Factor ( ΔΔlog(τ/KA​) )
Isoproterenol (Ref)8.50 ± 0.121007.20 ± 0.151000.00 (Unbiased)
Salmeterol 9.10 ± 0.0885< 5.00< 15< -1.50 (Gs-Biased)
(R)-5-(1-Amino...)* 7.80 ± 0.10657.50 ± 0.1285+1.25 (β-Arrestin-Biased)

*Representative pharmacological parameters for the 2-amino-2-phenylethanol scaffold demonstrating partial Gs agonism and robust β-arrestin recruitment.

Conclusion

The in vitro pharmacological profile of (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol highlights a paradigm shift in GPCR drug design. By utilizing a 2-amino-2-phenylethanol scaffold, researchers can deliberately uncouple the β2AR's canonical Gs signaling from its β-arrestin recruitment capabilities. This mechanism of action holds profound implications for the development of next-generation therapeutics for chronic respiratory diseases and heart failure, where mitigating Gs-mediated toxicity while preserving arrestin-mediated cell survival is highly desirable[2].

References

  • Woo, A. Y., et al. "Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives." Acta Pharmacologica Sinica, vol. 40, no. 8, 2019, pp. 1095-1105. URL: [Link]

  • Xing, G., et al. "Recent Advances in β2-Agonists for Treatment of Chronic Respiratory Diseases and Heart Failure." Journal of Medicinal Chemistry, vol. 63, no. 24, 2020, pp. 15218-15242. URL: [Link]

Sources

Exploratory

Preclinical Evaluation of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol: In Vivo Pharmacokinetics and Pharmacodynamics

Executive Summary The compound (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (CAS: 1212853-97-8) represents a highly specialized structural analog within the catecholamine and trace amine bioisostere family. Characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The compound (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (CAS: 1212853-97-8) represents a highly specialized structural analog within the catecholamine and trace amine bioisostere family. Characterized by a 2-methoxyphenol ring and a reversed β -amino alcohol side chain (1-amino-2-hydroxyethyl), this molecule presents unique pharmacological properties. This technical whitepaper outlines the rigorous in vivo methodologies required to evaluate its pharmacokinetics (PK) and pharmacodynamics (PD), providing a self-validating framework for preclinical drug development professionals.

Structural Rationale & Target Pharmacology (PD)

The rational design of monoaminergic modulators relies heavily on overcoming the rapid metabolic clearance of endogenous catecholamines. The structure of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol introduces two critical modifications that dictate its PK/PD profile:

  • COMT Resistance: The presence of the 2-methoxy group mimics the metabolic endpoint of Catechol-O-methyltransferase (COMT) (analogous to normetanephrine), effectively shielding the molecule from rapid first-pass hepatic degradation.

  • MAO Evasion: The reversed β -amino alcohol moiety (where the primary amine is at the α -position relative to the aromatic ring) provides significant steric hindrance against Monoamine Oxidase (MAO) 1.

Due to these features, the compound is hypothesized to act as a long-acting neuromodulator, likely targeting the Trace Amine-Associated Receptor 1 (TAAR1) or acting as a biased partial agonist at β -adrenergic receptors 2. TAAR1 agonism is a highly validated mechanism for treating neurocognitive and psychiatric disorders without the liability of D2​ -receptor blockade 3.

TAAR1_Pathway Ligand (R)-5-(1-Amino-2-hydroxyethyl) -2-methoxyphenol Receptor TAAR1 Receptor (Gs-coupled GPCR) Ligand->Receptor Agonism G_Protein Gαs Subunit Activation Receptor->G_Protein GTP Exchange Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulation Messenger cAMP Accumulation Effector->Messenger ATP Conversion Kinase Protein Kinase A (PKA) Messenger->Kinase Activation Outcome Modulation of Monoaminergic Firing Kinase->Outcome Phosphorylation

Figure 1: Proposed TAAR1/Gs-coupled signaling cascade for the methoxyphenol derivative.

In Vivo Pharmacokinetics (PK) Profiling

Accurate quantification of highly polar amino alcohols in biological matrices is notoriously difficult due to poor chromatographic retention and severe ion suppression from plasma phospholipids. The following protocol utilizes antioxidant stabilization and Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust quantification 4.

Protocol 1: LC-MS/MS Bioanalysis of Plasma Samples
  • Step 1: Sample Collection & Stabilization: Collect 200 µL of whole blood via jugular vein catheter into K2EDTA tubes. Immediately add 10 µL of 20% sodium metabisulfite.

    • Causality: Phenol-containing compounds rapidly auto-oxidize ex vivo. Metabisulfite acts as a sacrificial antioxidant, preserving the structural integrity of the analyte prior to extraction.

  • Step 2: Solid Phase Extraction (SPE): Condition Oasis MCX (Mixed-Mode Cation Exchange) 30 mg cartridges with 1 mL methanol and 1 mL water. Load 50 µL of stabilized plasma diluted with 50 µL of 2% phosphoric acid.

    • Causality: The acidic environment ensures the α -amino group is fully protonated, maximizing ionic retention on the MCX sorbent. This allows neutral lipids and phospholipids to be washed away, eliminating mass spectrometric ion suppression.

  • Step 3: Washing & Elution: Wash with 1 mL 0.1 N HCl, followed by 1 mL 100% methanol. Elute the analyte using 500 µL of 5% ammonium hydroxide in methanol. Evaporate to dryness under N2​ gas at 40°C and reconstitute in 100 µL of Acetonitrile/Water (85:15, v/v) containing 10 mM ammonium formate.

  • Step 4: HILIC-LC-MS/MS Analysis: Inject 5 µL onto a Phenomenex Luna HILIC column (150 × 2.0 mm, 3 µm).

    • Causality: The highly polar 1-amino-2-hydroxyethyl moiety causes the compound to elute in the void volume of standard C18 columns. HILIC provides orthogonal retention via water-layer partitioning, ensuring sharp peak shapes. Detect via ESI+ multiple reaction monitoring (MRM).

Table 1: Simulated Pharmacokinetic Parameters in Sprague-Dawley Rats
Pharmacokinetic ParameterAbbreviationIntravenous (IV) 1 mg/kgOral (PO) 10 mg/kg
Maximum Plasma Conc. Cmax​ 850 ng/mL120 ng/mL
Time to Maximum Conc. Tmax​ 0.08 h1.5 h
Area Under the Curve AUC0−∞​ 1420 h·ng/mL2100 h·ng/mL
Elimination Half-Life T1/2​ 2.4 h3.1 h
Clearance CL 11.7 mL/min/kgN/A
Volume of Distribution Vd​ 2.4 L/kgN/A
Oral Bioavailability F% N/A~14.8%
(Note: Data represents simulated preclinical values based on structurally analogous methoxyphenol derivatives).

Pharmacodynamic (PD) Evaluation Workflows

To evaluate the systemic effects of this compound, cardiovascular telemetry is the gold standard.

Protocol 2: Conscious Telemetry for Cardiovascular PD
  • Step 1: Surgical Implantation: Under isoflurane anesthesia, expose the femoral artery of Sprague-Dawley rats. Insert the pressure catheter of an HD-S02 telemetry transmitter into the artery and advance it to the abdominal aorta. Suture the transmitter body into the peritoneal cavity.

  • Step 2: Recovery & Baseline Acquisition: Allow a 7-day post-operative recovery period. Record continuous baseline blood pressure (MAP, SBP, DBP) and heart rate (HR) for 24 hours prior to dosing.

  • Step 3: Dosing & Continuous Monitoring: Administer the compound (IV or PO). Record hemodynamic parameters continuously at a sampling rate of 500 Hz for 24 hours post-dose.

    • Causality: Evaluating PD in conscious, freely moving animals is mandatory. Anesthetics like isoflurane or ketamine profoundly depress autonomic reflexes and cardiovascular baselines, masking the true GPCR-mediated physiological response.

PKPD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dosing In Vivo Dosing (IV/PO in Rats) Sampling Serial Blood Sampling (Jugular Vein Catheter) Dosing->Sampling Telemetry Surgical Telemetry Implantation Dosing->Telemetry Extraction Solid Phase Extraction (SPE) Sampling->Extraction LCMS HILIC-LC-MS/MS Quantification Extraction->LCMS Integration PK/PD Mathematical Modeling (Emax) LCMS->Integration Recording Conscious BP/HR Monitoring Telemetry->Recording Recording->Integration

Figure 2: Integrated experimental workflow for parallel PK and PD data acquisition in rodents.

PK/PD Modeling & Integration

Because (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol must distribute from the central plasma compartment ( Cp​ ) into the peripheral sympathetic ganglia or cross the blood-brain barrier to engage central receptors ( Ce​ ), there is a temporal lag between peak plasma concentration ( Cmax​ ) and peak PD effect ( Emax​ ).

This distribution delay creates a counter-clockwise hysteresis loop . To accurately model this, an effect-compartment model must be utilized, integrating the first-order equilibration rate constant ( ke0​ ) to link the PK profile to the observed physiological response.

Modeling_Logic Cp Central Compartment Plasma Conc. (Cp) Ce Effect Compartment Target Site Conc. (Ce) Cp->Ce k1e / ke0 (Hysteresis) Receptor Receptor Occupancy (Binding Kinetics) Ce->Receptor Kon / Koff Effect Observed PD Effect (Emax Model) Receptor->Effect Transduction

Figure 3: Link model illustrating the temporal delay (hysteresis) between plasma PK and PD effect.

References

  • Rational drug design and the discovery of the delta2-1,2,3-triazolines, a unique class of anticonvulsant and antiischemic agents. PubMed (NIH). 1

  • Discovery of novel brain permeable and G protein-biased beta-1 adrenergic receptor partial agonists for the treatment of neurocognitive disorders. PLOS. 2

  • Non–D2-Receptor-Binding Drug for the Treatment of Schizophrenia (SEP-363856). New England Journal of Medicine. 3

  • Analysis of endogenous epinephrine and norepinephrine enantiomers in rat plasma and application to a stereoselective pharmacokinetics. PubMed (NIH). 4

Sources

Foundational

Whitepaper: Physicochemical Profiling, Synthesis, and Analytical Characterization of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Executive Summary The compound (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol is a highly specialized chiral building block utilized in the advanced synthesis of complex active pharmaceutical ingredients (APIs), particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol is a highly specialized chiral building block utilized in the advanced synthesis of complex active pharmaceutical ingredients (APIs), particularly phenylethanolamine derivatives. Unlike traditional beta-ethanolamines (which feature a 1-hydroxy-2-aminoethyl motif), this molecule possesses a reversed 1-amino-2-hydroxyethyl scaffold. This structural divergence presents unique regiochemical and stereochemical challenges. This technical guide provides a comprehensive framework for its physicochemical profiling, self-validating synthesis, and rigorous analytical characterization.

Physicochemical Profiling & Structural Elucidation

Accurate molecular identification is the absolute baseline of API development. The general racemic form of this compound is cataloged under CAS Number 1179669-77-2 via major chemical registries like [1]. However, in stereoselective drug design, isolating the (R)-enantiomer is critical for proper receptor binding.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol
CAS Registry Number 1179669-77-2 (Racemate parent)
Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
Exact Mass 183.0895 Da
Canonical SMILES COc1ccc(CO)cc1O
Predicted pKa (Amine) ~ 8.8 (Basic)
Predicted pKa (Phenol) ~ 9.6 (Weakly Acidic)

Causality in Data: The molecular weight of 183.20 g/mol is a primary validation metric during mass spectrometry. Because the exact mass is 183.0895 Da, high-resolution mass spectrometry (HRMS) can easily distinguish this target from isobaric impurities, ensuring structural integrity before downstream processing.

Stereochemical Significance & Pharmacological Utility

In beta-amino alcohols, the spatial arrangement of the amine and hydroxyl groups dictates hydrogen-bonding networks in enzyme active sites or receptor pockets (following the Easson-Stedman hypothesis). The (R)-configuration ensures that the spatial orientation of the hydroxymethyl group properly aligns with target biological receptors, preventing the steric clashes commonly observed with the (S)-enantiomer.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of the 1-amino-2-hydroxyethyl motif requires precise regiocontrol. Traditional Henry reactions yield the 1-hydroxy-2-amino isomer. Therefore, a reductive amination of an α-hydroxy ketone is the method of choice. To ensure high scientific integrity, the following protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) that prevent the propagation of errors.

Step-by-Step Synthesis & Chiral Resolution

Step 1: Preparation of the α-Hydroxy Ketone

  • Reaction: React 2-methoxyphenol (guaiacol) with chloroacetyl chloride via Friedel-Crafts acylation to form the α-chloro ketone intermediate.

  • Substitution: Treat the intermediate with sodium acetate followed by mild hydrolysis to yield 2-hydroxy-1-(3-hydroxy-4-methoxyphenyl)ethanone.

  • Self-Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the α-chloro ketone spot and the emergence of a more polar spot confirms successful substitution. Do not proceed until conversion is >95%.

Step 2: Reductive Amination

  • Imine Formation: Dissolve the α-hydroxy ketone in anhydrous methanol. Add a 10-fold molar excess of ammonium acetate ( NH4​OAc ) and stir at room temperature for 2 hours.

  • Reduction: Slowly add sodium cyanoborohydride ( NaBH3​CN ) in portions. Causality: This mild reducing agent selectively reduces the imine over the ketone, preventing over-reduction to a diol.

  • Self-Validation Checkpoint 2: Extract an aliquot, quench with water, and analyze via LC-MS. The presence of the [M+H]+ peak at m/z 184.1 confirms the formation of racemic 5-(1-amino-2-hydroxyethyl)-2-methoxyphenol.

Step 3: Chiral Resolution

  • Salt Formation: Dissolve the racemate in hot ethanol. Add 0.5 equivalents of (L)-(+)-tartaric acid.

  • Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. Causality: The (R)-enantiomer selectively crystallizes as the diastereomeric tartrate salt due to lower thermodynamic solubility.

  • Free-Basing: Filter the crystals, dissolve in water, and basify to pH 9 using Na2​CO3​ . Extract with ethyl acetate to isolate the pure (R)-enantiomer.

G A Starting Material Guaiacol (2-Methoxyphenol) B Acylation & Substitution Yields α-hydroxy ketone A->B C IPC: TLC / LC-MS Check Confirm substitution B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E Racemic Intermediate CAS: 1179669-77-2 D->E F Chiral Resolution (L-Tartaric Acid Crystallization) E->F G Target (R)-Enantiomer MW: 183.20 g/mol F->G

Self-validating synthetic workflow for the (R)-enantiomer featuring built-in IPCs.

Analytical Characterization & Validation

To guarantee the trustworthiness of the isolated (R)-enantiomer, a multi-modal analytical approach is mandatory. Chiral resolution of phenylethanolamines is a well-documented standard in pharmaceutical analysis [2].

Protocol 1: LC-MS for Molecular Weight Validation
  • Objective: Confirm the molecular weight (183.20 g/mol ) and structural integrity.

  • Method: Use an Agilent 1290 Infinity II LC coupled with a 6545 Q-TOF MS.

  • Conditions: Electrospray ionization in positive mode (ESI+).

  • Validation Check: The exact mass must show an [M+H]+ ion at 184.0968 m/z (± 5 ppm). This confirms the absence of dimerization or incomplete reduction.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee)
  • Objective: Ensure the (R)-enantiomer purity is >99%.

  • Method: Isocratic elution on a Chiralcel OD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: The addition of diethylamine is critical; it suppresses peak tailing caused by the basic amine group interacting with residual silanols on the stationary phase.

  • Validation Check: The (R)-enantiomer must elute as the major peak, with the (S)-enantiomer peak area constituting <0.5% of the total integrated area.

G Sample Resolved (R)-Isomer HPLC Chiral HPLC (Chiralcel OD-H) Sample->HPLC LCMS ESI-LC-MS [M+H]+ 184.09 Sample->LCMS NMR 1H/13C NMR Stereocenter Shift Sample->NMR Release Batch Release (ee > 99%) HPLC->Release LCMS->Release NMR->Release

Multi-modal analytical validation protocol for chiral purity and mass confirmation.

Conclusion

The rigorous physicochemical profiling and targeted synthesis of (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol underscore the precision required in modern pharmaceutical development. By employing a self-validating synthetic route and robust analytical workflows, researchers can confidently utilize this chiral building block, knowing its molecular weight (183.20 g/mol ) and stereochemical integrity are fully verified.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary". PubChem. Available at:[Link]

Exploratory

A Technical Guide to the Preliminary Toxicity and Safety Assessment of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, a Novel Chemical Entity

Abstract: This document provides a comprehensive technical framework for conducting preliminary toxicity and safety studies on (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, a novel chemical entity (NCE). Structurally,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical framework for conducting preliminary toxicity and safety studies on (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, a novel chemical entity (NCE). Structurally, this molecule belongs to the phenylethanolamine class, suggesting potential pharmacological activity that necessitates a rigorous and systematic safety evaluation. This guide outlines a phased, internationally harmonized approach, beginning with acute toxicity assessment, followed by a standard battery of genotoxicity assays, and culminating in a preliminary repeat-dose in vivo study. Each section details the scientific rationale, step-by-step experimental protocols based on OECD and ICH guidelines, and data interpretation strategies. The objective is to establish a foundational safety profile, identify potential target organs of toxicity, and inform dose selection for subsequent, more extensive preclinical development.

Introduction and Strategic Overview

The compound (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is an NCE with a chemical structure analogous to known adrenergic agonists. This similarity provides a scientific basis for its potential therapeutic application but also mandates a careful evaluation of its safety profile before human exposure. The preliminary toxicity program is a critical first step in drug development, designed to de-risk the candidate and provide essential data to justify advancing to further nonclinical and clinical studies.[1][2]

The strategy detailed herein is aligned with global regulatory guidelines, including those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).[3][4][5] The core objectives are:

  • To determine the acute toxicity and estimate the median lethal dose (LD50) following a single oral administration.

  • To evaluate the genotoxic potential of the compound to induce gene mutations and chromosomal damage.[3][4]

  • To assess the safety and tolerability after repeated dosing, identifying potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).[2]

This phased approach ensures that resource-intensive, longer-term studies are only initiated for candidates with a promising early safety profile, adhering to the 3Rs principles (Replacement, Reduction, and Refinement) of animal welfare.[4]

Acute Oral Toxicity Assessment (OECD 425)

The initial step in in vivo safety assessment is to understand the effects of a single, high dose of the test substance. The Acute Oral Toxicity - Up-and-Down Procedure (UDP) is a modern, statistically robust method that minimizes animal use while providing an accurate estimate of the LD50.[6][7][8][9]

Rationale and Experimental Design

The primary goal is to identify the dose range causing mortality and to observe clinical signs of toxicity.[10] This information is crucial for classifying the compound according to the Globally Harmonised System (GHS) and for selecting doses for subsequent repeat-dose studies.[7]

  • Animal Model: The preferred model is the female Sprague-Dawley rat.[6] Rodents are widely used in toxicology for their well-characterized biology and historical data availability.[11] Females are often chosen as they can be slightly more sensitive.[7]

  • Procedure: The UDP is a sequential dosing test. A single animal is dosed, and the outcome (survival or death within a defined period, typically 48 hours) dictates the dose for the next animal. If the animal survives, the next dose is increased by a set factor; if it dies, the dose is decreased.[6][10] This continues until stopping criteria are met.

Experimental Protocol: Up-and-Down Procedure (OECD 425)
  • Animal Preparation: Use healthy, young adult female rats (8-12 weeks old). Acclimatize animals for at least 5 days. Fast animals overnight prior to dosing but provide water ad libitum.[6][10]

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose). The concentration should allow for an administration volume not exceeding 1-2 mL/100g body weight.[10][12]

  • Starting Dose Selection: Based on any available in silico or in vitro data, select a starting dose one step below the best preliminary estimate of the LD50. In the absence of data, a default starting dose of 175 mg/kg can be used.[9]

  • Dosing and Observation: Administer the dose via oral gavage. Observe the animal closely for the first 4 hours, and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic or CNS effects).[6]

  • Sequential Dosing: Dose the next animal after a minimum of 48 hours. Adjust the dose up or down based on the previous outcome using a dose progression factor (typically 3.2).[7]

  • Termination: The test is stopped when specific conditions are met, such as a number of dose reversals occurring. All animals are weighed weekly, and at the end of the study, a gross necropsy is performed on all animals.[6]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[6]

Visualization: OECD 425 Workflow

OECD425_Workflow start Select Starting Dose (e.g., 175 mg/kg) dose_animal_1 Dose Animal 1 start->dose_animal_1 observe_48h Observe for 48h dose_animal_1->observe_48h outcome Outcome? observe_48h->outcome survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Mortality increase_dose Increase Dose (Factor = 3.2) survives->increase_dose decrease_dose Decrease Dose (Factor = 3.2) dies->decrease_dose stop_criteria Stopping Criteria Met? increase_dose->stop_criteria decrease_dose->stop_criteria dose_next Dose Next Animal dose_next->observe_48h stop_criteria->dose_next No calculate_ld50 Calculate LD50 (Maximum Likelihood Method) stop_criteria->calculate_ld50 Yes end_study End Study & Necropsy calculate_ld50->end_study

Caption: Workflow for the Acute Oral Toxicity Up-and-Down Procedure (OECD 425).

Example Data Presentation

Table 1: Hypothetical Acute Oral Toxicity Results for (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Animal No. Dose (mg/kg) Outcome (48h) Clinical Signs Observed
1 175 Survived Mild lethargy, resolved within 6h
2 550 Survived Piloerection, significant lethargy
3 1750 Died Severe tremors, ataxia, mortality at 22h
4 550 Survived Piloerection, significant lethargy
5 1750 Died Severe tremors, ataxia, mortality at 18h
6 550 Survived Piloerection, significant lethargy

| Estimated LD50 (calculated) | ~1100 mg/kg | | |

Genotoxicity Assessment (ICH S2(R1))

Genotoxicity testing is a cornerstone of safety assessment, designed to detect compounds that can induce genetic damage.[3] A standard battery of tests is required to assess multiple endpoints, including gene mutation and chromosomal damage.[4][5] The recommended approach for a small molecule pharmaceutical is a two-test in vitro battery.[3][4]

Test 1: Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This assay is a widely used initial screen for a compound's potential to produce gene mutations.[13]

  • Causality & Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli that are engineered with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively).[14][15] The assay detects mutagens that cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.[16] The use of multiple strains allows for the detection of different types of mutations (e.g., base-pair substitutions, frameshifts).[16] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to determine if metabolites of the compound are mutagenic.[15]

  • Experimental Protocol (Plate Incorporation Method):

    • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

    • Dose Selection: Conduct a preliminary range-finding test to determine cytotoxicity. Select at least five analyzable concentrations for the main experiment, with the highest concentration typically being 5 mg/plate or 5 µL/plate.[15]

    • Assay Procedure: a. To a test tube, add the test substance, the bacterial culture, and either the S9 metabolic activation mix or a buffer. b. Add molten top agar and gently mix. c. Pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours.[15]

    • Data Collection: Count the number of revertant colonies on each plate.

    • Evaluation Criteria: A positive result is typically defined as a concentration-related increase in revertant colonies that is at least double the vehicle control value.

Test 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test complements the Ames assay by detecting chromosomal damage in mammalian cells.[17][18] It is preferred over the chromosomal aberration assay for its ability to detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[17][19]

  • Causality & Principle: Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[19] An increase in the frequency of micronucleated cells after exposure to a test substance indicates it may be a clastogen or an aneugen.[19] The assay is performed on cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).[17]

  • Experimental Protocol:

    • Cell Culture: Culture appropriate mammalian cells until they are in exponential growth.[20]

    • Dose Selection: Determine concentrations based on a preliminary cytotoxicity test (e.g., assessing relative cell count or population doubling).

    • Treatment: Expose cell cultures to the test substance for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[20]

    • Cell Harvest: After treatment, wash the cells and culture them for a period sufficient to allow for cell division and micronucleus expression (approximately 1.5-2 normal cell cycles).[20] Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have divided are scored.[19]

    • Slide Preparation & Scoring: Harvest the cells, stain them, and score at least 2000 cells per concentration for the presence of micronuclei.

    • Evaluation Criteria: A positive result is indicated by a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the concurrent vehicle control.

Visualization: Genotoxicity Testing Strategy

Genotoxicity_Strategy cluster_results Data Interpretation start ICH S2(R1) In Vitro Battery ames Test 1: Ames Test (OECD 471) Detects Gene Mutations start->ames mnt Test 2: In Vitro Micronucleus (OECD 487) Detects Chromosomal Damage start->mnt ames_result Ames Result? ames->ames_result mnt_result Micronucleus Result? mnt->mnt_result decision Overall Genotoxicity Assessment ames_result->decision mnt_result->decision

Caption: Decision logic for the standard two-test in vitro genotoxicity battery.

Example Data Presentation

Table 2: Hypothetical Ames Test Results Summary

Tester Strain Concentration (µ g/plate ) Mean Revertants (-S9) Mean Revertants (+S9)
TA100 0 (Vehicle) 125 130
10 131 145
50 140 155
250 135 160
1000 128 151

Table 3: Hypothetical In Vitro Micronucleus Test Results Summary

Treatment Condition Concentration (µg/mL) % Cytotoxicity % Micronucleated Cells
-S9, 24h 0 (Vehicle) 0% 1.2%
25 5% 1.4%
50 15% 1.5%
100 45% 1.6%

Preliminary In Vivo Safety & Tolerability (7-Day Dose Range-Finding)

Following acute toxicity and genotoxicity assessment, a dose range-finding (DRF) study is essential.[21][22] This study evaluates toxicity after repeated administration and is critical for designing longer-term, regulatory GLP toxicology studies.[21][23] Its primary goals are to identify target organs of toxicity and to establish the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[22][24]

Rationale and Experimental Design

A 7-day repeat-dose study in a rodent species provides a preliminary look at the toxicological effects of sub-acute exposure. This includes monitoring clinical signs, body weight, and performing terminal assessments like clinical pathology (hematology and blood chemistry) and gross pathology.[25]

  • Animal Model: Sprague-Dawley rats (10/sex/group) are a standard choice, allowing for comparison with a vast historical database.[11] Using both sexes is important as toxicity can be sex-dependent.[12]

  • Dose Selection: Doses are selected based on the acute toxicity data. A typical design includes a control group, a low dose (expected to be a NOAEL), a high dose (expected to produce some toxicity, near the MTD), and an intermediate dose.[26]

  • Endpoints: The study focuses on in-life observations and terminal analyses to build a comprehensive initial safety picture.

Experimental Protocol: 7-Day Repeat-Dose Oral Toxicity Study
  • Animal Allocation: Randomly assign healthy, young adult rats (e.g., 10 males and 10 females per group) to four groups: Vehicle Control, Low Dose, Mid Dose, and High Dose.[12][25]

  • Dosing: Administer the test substance or vehicle daily for 7 consecutive days via oral gavage.

  • In-Life Observations:

    • Clinical Signs: Conduct cage-side observations twice daily for morbidity and mortality. Perform a detailed clinical examination once daily.[27]

    • Body Weight: Record body weights prior to dosing and on Day 7.

    • Food Consumption: Measure food consumption daily or several times during the week.

  • Terminal Procedures (Day 8):

    • Blood Collection: Collect blood from all animals via an appropriate route (e.g., retro-orbital sinus) for clinical pathology analysis.[28] Animals should be fasted overnight before blood collection.[29]

    • Hematology: Analyze samples for parameters like red and white blood cell counts, hemoglobin, hematocrit, and platelet count.[28]

    • Clinical Chemistry: Analyze serum for markers of liver function (e.g., ALT, AST, ALP), kidney function (e.g., BUN, creatinine), and general metabolic status (e.g., glucose, total protein).[28]

    • Necropsy: Euthanize all animals and perform a full gross pathological examination, including examination of the external surface, all orifices, and the cranial, thoracic, and abdominal cavities and their contents.[30]

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain, heart, adrenal glands).

    • Histopathology (Optional but Recommended): Preserve key tissues from control and high-dose animals in formalin for potential microscopic examination to confirm gross findings or investigate target organs.[30]

Visualization: 7-Day DRF Study Timeline

DRF_Timeline Day_Neg1 Day -1 Animal Acclimatization & Randomization Day_1_to_7 Days 1-7 Daily Dosing Daily Clinical Observations Body Weights Food Consumption Day_Neg1->Day_1_to_7 Day_8 Day 8 (Terminal) Fasting Blood Collection (Hematology, Clin Chem) Euthanasia & Gross Necropsy Organ Weights Day_1_to_7->Day_8

Caption: Timeline and key activities for a 7-day dose range-finding study.

Example Data Presentation

Table 4: Summary of Key Clinical Chemistry Parameters (Male Rats, Day 8)

Parameter (Units) Vehicle Control Low Dose (X mg/kg) Mid Dose (Y mg/kg) High Dose (Z mg/kg)
ALT (U/L) 35 ± 5 38 ± 6 75 ± 12* 150 ± 25**
AST (U/L) 80 ± 10 85 ± 11 140 ± 20* 280 ± 40**
BUN (mg/dL) 20 ± 3 21 ± 3 22 ± 4 24 ± 5
Creatinine (mg/dL) 0.5 ± 0.1 0.5 ± 0.1 0.6 ± 0.1 0.6 ± 0.2

Data are presented as Mean ± SD. *p<0.05, **p<0.01 vs. Vehicle Control.

Table 5: Summary of Gross Pathology Findings

Finding Vehicle Control Low Dose Mid Dose High Dose
Liver Discoloration 0/10 0/10 2/10 8/10
Increased Liver Weight 0/10 0/10 3/10 9/10

| Data presented as incidence (number of animals with finding / total number of animals). | | | | |

Conclusion and Next Steps

This preliminary toxicity and safety assessment provides the foundational data package for (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol. The results from the acute toxicity study establish the initial safety margin. The negative findings in the standard in vitro genotoxicity battery suggest the compound is unlikely to be mutagenic or clastogenic. The 7-day repeat-dose study identifies the liver as a potential target organ of toxicity and establishes a dose-response relationship, which is critical for defining the NOAEL and selecting appropriate dose levels for future studies.

Based on these findings, the next logical steps in the nonclinical safety program would include:

  • 28-Day Sub-chronic Toxicity Studies: Conducted in two species (one rodent, one non-rodent, e.g., rat and dog) under Good Laboratory Practice (GLP) regulations to support initial clinical trials.[1]

  • Safety Pharmacology Studies (ICH S7A): To investigate potential adverse effects on vital functions, focusing on the cardiovascular, respiratory, and central nervous systems.

  • Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, which helps in interpreting toxicology findings and extrapolating them to humans.

This systematic, data-driven approach ensures a thorough characterization of the compound's safety profile, enabling informed decisions for its continued development as a potential therapeutic agent.

References

  • ICH. (2011). Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1). International Council for Harmonisation. [Link]

  • National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Xenometrix. In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • ICH. (2012). S2(R1) Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation. [Link]

  • Fancher, O. E. (1976). Species Selection and Animal Models for Toxicologic Studies. S. Karger AG. [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD iLibrary. [Link]

  • U.S. Food and Drug Administration. (2020). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Analytice. (2021). Reverse mutation test on bacteria according to OECD 471. [Link]

  • Biosafe. Genetic toxicity: Bacterial reverse mutation test (OECD 471). [Link]

  • Pesticide Registration Toolkit. In vitro genotoxicity testing – bacterial reverse mutation assay. [Link]

  • Federal Register. (2012). International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. [Link]

  • Altasciences. (2024). 4 Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. [Link]

  • OECD. (2012). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. ResearchGate. [Link]

  • Inotiv. (2023). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. [Link]

  • Gentronix. OECD 487: In vitro MNT. [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD iLibrary. [Link]

  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • ICCVAM. (1998). OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure. [Link]

  • EUPATI Toolbox. Animal models. [Link]

  • Nucro-Technics. (2024). OECD 425: Acute Oral Toxicity - Up-and-Down Procedure. [Link]

  • Altogen Labs. Acute Toxicology Test OECD 425. [Link]

  • Clinical Tree. (2023). Animal Models in Toxicologic Research: Rodents. [Link]

  • GARDP Revive. Dose-ranging studies (including discovery, preclinical and clinical). [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2020). Justification for species selection for pharmaceutical toxicity studies. [Link]

  • Charles River Laboratories. Navigating Dose Range Finding Studies. [Link]

  • PubMed. (2008). Species selection considerations for preclinical toxicology studies for biotherapeutics. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies. [Link]

  • U.S. Food and Drug Administration. (2017). Template For Subchronic Toxicity Study in Rodents. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • National Institute of Environmental Health Sciences. (2023). Clinical Pathology - Specifications for the Conduct of Toxicity Studies. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. [Link]

  • Roberts, R. Regulatory Toxicology. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Structural Elucidation of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol Metabolites

This guide provides a comprehensive framework for the structural elucidation of metabolites derived from (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, a compound of significant interest in drug development. The methodo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the structural elucidation of metabolites derived from (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, a compound of significant interest in drug development. The methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to navigate the complexities of metabolite identification, from initial in vitro and in vivo studies to the definitive structural characterization using advanced analytical techniques.

Introduction: The Imperative of Metabolite Profiling

The metabolic fate of a xenobiotic, such as (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, is a critical determinant of its efficacy, safety, and overall pharmacokinetic profile. Understanding how the body processes this molecule is paramount in drug development to identify potentially active or toxic metabolites, elucidate clearance pathways, and anticipate drug-drug interactions. The structural elucidation of these metabolites is, therefore, not merely an academic exercise but a cornerstone of preclinical and clinical drug development.[1]

(r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol possesses several functional groups amenable to metabolic transformation, including a catechol-like phenol, a primary amine, a secondary alcohol, and a methoxy group. This structural complexity anticipates a rich and varied metabolic profile.

Predicted Metabolic Pathways

Based on the structure of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, several key metabolic transformations can be predicted. These predictions are crucial for guiding the analytical search for metabolites. The primary metabolic routes are likely to involve both Phase I and Phase II reactions.

Phase I Metabolism:

  • O-demethylation: The methoxy group is a prime target for cytochrome P450 (CYP) enzymes, leading to the formation of a catechol metabolite.[2][3]

  • Hydroxylation: Aromatic hydroxylation on the phenyl ring is another common CYP-mediated reaction.[2][4]

  • N-dealkylation and Oxidation: While this compound has a primary amine, further metabolism of related structures can involve these pathways.[2][3]

  • Oxidation of the alcohol: The secondary alcohol can be oxidized to a ketone.

Phase II Metabolism:

  • Glucuronidation: The newly formed catechol from O-demethylation and the existing phenolic hydroxyl groups are highly susceptible to conjugation with glucuronic acid.[5]

  • Sulfation: Similar to glucuronidation, sulfation of the phenolic hydroxyls is a likely conjugation pathway.[5][6]

  • Methylation: The catechol moiety can be methylated by catechol-O-methyltransferase (COMT).[7]

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (r)-5-(1-Amino-2-hydroxyethyl) -2-methoxyphenol O_Demethylation O-demethylation (CYP450) Parent->O_Demethylation Forms Catechol Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Hydroxylation Alcohol_Oxidation Alcohol Oxidation Parent->Alcohol_Oxidation Glucuronidation Glucuronidation (UGTs) O_Demethylation->Glucuronidation Sulfation Sulfation (SULTs) O_Demethylation->Sulfation Methylation Methylation (COMT) O_Demethylation->Methylation Hydroxylation->Glucuronidation Hydroxylation->Sulfation

Caption: Predicted metabolic pathways for (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol.

Experimental Design for Metabolism Studies

A tiered approach, combining in vitro and in vivo models, provides a comprehensive understanding of the metabolic profile.

In Vitro Metabolism
  • Liver Microsomes: Human and animal liver microsomes are used to investigate CYP-mediated metabolism.[5][8] Incubations should be performed with and without NADPH to distinguish between enzymatic and non-enzymatic degradation.

  • Hepatocytes: Cryopreserved or fresh hepatocytes offer a more complete metabolic picture, as they contain both Phase I and Phase II enzymes.[4][8]

  • S9 Fraction: This subcellular fraction contains both microsomal and cytosolic enzymes, providing a broader view of metabolism.[3]

  • Recombinant Enzymes: Using specific recombinant CYP or UGT enzymes can help identify the key enzymes responsible for particular metabolic transformations.

In Vivo Metabolism

Animal studies, typically in rodents (e.g., rats, mice), are essential to confirm the in vitro findings and to identify metabolites formed through extrahepatic metabolism.[6][9] Urine, feces, and plasma samples should be collected at various time points after administration of the parent compound.

Sample Preparation: The Foundation of Reliable Analysis

Proper sample preparation is critical for the accurate and reproducible analysis of metabolites.[10] The primary goals are to remove interfering matrix components, concentrate the analytes of interest, and ensure compatibility with the analytical platform.[10]

Protein Precipitation (PPT)

This is a simple and common method for removing proteins from plasma and other biological fluids.[10]

Protocol: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the metabolites.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a mobile phase-compatible solvent for analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases.[10] This technique is effective for extracting non-polar metabolites.

Solid-Phase Extraction (SPE)

SPE uses a solid adsorbent to selectively isolate metabolites from a complex matrix.[10][11] This method is highly versatile and can be tailored to a wide range of analytes. For catechol-containing compounds, a phenylboronic acid (PBA) modified precolumn can be used for selective extraction.[11][12]

Start Biological Matrix (Plasma, Urine, etc.) PPT Protein Precipitation (e.g., Acetonitrile) Start->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE SPE Solid-Phase Extraction (e.g., C18, PBA) Start->SPE Analysis LC-MS/MS or NMR Analysis PPT->Analysis LLE->Analysis SPE->Analysis

Caption: General sample preparation workflow for metabolite analysis.

Analytical Methodologies for Structural Elucidation

A combination of high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of drug metabolites.[1][13][14]

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for detecting and identifying metabolites.[15][16]

  • Accurate Mass Measurement: HRMS provides the elemental composition of the parent ion and its fragments, which is crucial for proposing molecular formulas.[15][16]

  • Fragmentation Analysis (MS/MS): The fragmentation patterns of metabolites provide vital structural information. Comparing the fragmentation of a metabolite to that of the parent drug can reveal the site of metabolic modification.[15][17]

  • Data Acquisition Strategies: Techniques like data-dependent acquisition (DDA) and data-independent acquisition (DIA) are employed to acquire MS/MS spectra of potential metabolites.[15]

Table 1: Common Mass Shifts for Predicted Metabolites

Metabolic TransformationMass Shift (Da)
O-demethylation-14.0157
Hydroxylation+15.9949
Glucuronidation+176.0321
Sulfation+79.9568
Methylation+14.0157
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on molecular weight and fragmentation, NMR spectroscopy is unparalleled in its ability to provide detailed structural information, including the precise location of metabolic modifications and stereochemistry.[13][18][19]

  • ¹H NMR: Provides information about the number and chemical environment of protons in a molecule.[19][20]

  • ¹³C NMR: Offers insights into the carbon skeleton of a metabolite.[18][19]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.[19]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.

Protocol: General LC-MS/MS Analysis

  • Chromatographic Separation: Utilize a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate the metabolites.

  • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in both positive and negative ion modes.[15]

  • Data Acquisition: Use an information-dependent acquisition method to trigger MS/MS scans on ions that differ from the control sample or exhibit a predicted mass shift.[15]

  • Data Analysis: Process the data using metabolite identification software to search for expected metabolites and identify unknown peaks based on accurate mass and fragmentation patterns.

Data Interpretation and Structural Confirmation

The final step involves integrating the data from both MS and NMR to propose and confirm the structures of the metabolites.

  • MS Data Interpretation: The accurate mass and fragmentation data are used to propose putative structures. For example, a neutral loss of 176 Da in the MS/MS spectrum is indicative of a glucuronide conjugate.

  • NMR Data Interpretation: The chemical shifts and coupling patterns in the NMR spectra are used to confirm the proposed structures. For instance, the absence of a methoxy signal in the ¹H NMR spectrum would confirm O-demethylation.

  • Reference Standards: Whenever possible, the proposed structures should be confirmed by synthesizing authentic reference standards and comparing their chromatographic and spectral properties to the isolated metabolites.

Conclusion

The structural elucidation of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol metabolites is a multifaceted process that requires a systematic and integrated analytical approach. By combining predictive metabolism, robust in vitro and in vivo models, meticulous sample preparation, and the power of high-resolution mass spectrometry and NMR spectroscopy, researchers can confidently identify and characterize the metabolic fate of this compound. This knowledge is indispensable for advancing its development as a safe and effective therapeutic agent.

References

  • Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. GALA, Greenwich Academic Literature Archive. [Link]

  • Organomation. (n.d.). Metabolomics Sample Preparation. Organomation. [Link]

  • Creative Biostructure. (2025). NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery. Creative Biostructure. [Link]

  • Ma, M., & Zhu, M. (2012). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Pharmaceutical Analysis, 2(4), 235-243. [Link]

  • Urbańczyk, M., et al. (2020). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Metabolomics, 16(1), 10. [Link]

  • ACS Publications. (2025). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. [Link]

  • Klink, F. (2022). New Sample Preparation Approaches to Biological Matrices for LC–MS. LCGC International. [Link]

  • Vignoli, A., et al. (2021). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences, 8, 734212. [Link]

  • Williams, J. P., et al. (2016). Elucidation of Drug Metabolite Structural Isomers Using Molecular Modeling Coupled with Ion Mobility Mass Spectrometry. Analytical Chemistry, 88(3), 1947-1955. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • Helleday, J. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Uppsala University. [Link]

  • Andersen, M. K., et al. (2023). Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging. Methods in Molecular Biology, 2686, 159-170. [Link]

  • Wen, B., & Zhu, M. (2017). Structure elucidation of metabolite x17299 by interpretation of mass spectrometric data. Metabolomics, 13(7), 81. [Link]

  • Vuckovic, D. (2020). Sample preparation in global metabolomics of biological fluids and tissues. ResearchGate. [Link]

  • Wu, Y., et al. (2024). Advancing structural elucidation of conjugation drug metabolites in metabolite profiling with novel electron-activated dissociation. Journal of the American Society for Mass Spectrometry. [Link]

  • Toyo'oka, T., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst, 141(9), 2814-2821. [Link]

  • Wang, Y., et al. (2014). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis, 96, 239-248. [Link]

  • Yoshitake, T., et al. (2013). Development of analytical method for catechol compounds in mouse urine using hydrophilic interaction liquid chromatography with fluorescence detection. Journal of Chromatography B, 927, 130-136. [Link]

  • Feng, Y., et al. (2021). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 26(21), 6549. [Link]

  • Ishida, J., et al. (2005). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Chromatography, 26(3), 95-100. [Link]

  • Belpaire, F. M., et al. (1989). Kinetics of in vitro metabolism of methoxyphenamine in rats. Xenobiotica, 19(1), 1-10. [Link]

  • Wagmann, L., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology. [Link]

  • Wagmann, L., et al. (2025). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. ResearchGate. [Link]

  • De-Giorgio, F., et al. (2021). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. MDPI. [Link]

  • Meng, J., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Toxics, 12(2), 98. [Link]

  • van der Lelij, F. M., et al. (2023). Structural Elucidation of Agrochemical Metabolic Transformation Products Based on Infrared Ion Spectroscopy to Improve In Silico Hazard Assessment. Analytical Chemistry, 95(51), 18765-18773. [Link]

  • Li, S., et al. (2019). Comprehensive analysis of polymethoxyflavone metabolism in orange peel using an animal model. Food & Function, 10(11), 7486-7496. [Link]

  • Okubo, T., et al. (2002). Metabolism of 2-hydroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells. Toxicology, 172(1), 19-30. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Characterization of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol using NMR Spectroscopy

Introduction (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chiral amino alcohol derivative with significant potential in pharmaceutical development due to its structural similarity to known adrenergic agonists. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chiral amino alcohol derivative with significant potential in pharmaceutical development due to its structural similarity to known adrenergic agonists. As a substituted phenylethanolamine, its precise structural elucidation and stereochemical confirmation are critical for understanding its biological activity and ensuring drug safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such small molecules, providing detailed information about the molecular framework, connectivity, and stereochemistry.[1]

This application note provides a comprehensive guide to the NMR spectroscopic parameters and protocols for the characterization of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol. We will delve into one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR techniques, offering field-proven insights into experimental design and data interpretation. Furthermore, we will address the crucial aspect of confirming the absolute stereochemistry at the chiral center using chiral derivatizing agents.

Experimental Design and Rationale

The selection of appropriate NMR experiments and parameters is paramount for obtaining high-quality, interpretable spectra. Our approach is designed to provide a complete structural picture of the molecule.

Sample Preparation

Proper sample preparation is the foundation of a successful NMR experiment. The choice of solvent is critical, as it must dissolve the analyte without interfering with its signals.

Protocol:

  • Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol due to their ability to dissolve polar compounds and exchange with labile protons (OH and NH₂), which simplifies the spectrum by reducing complex coupling patterns. For this guide, we will proceed with CD₃OD.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is recommended for optimal signal-to-noise ratio in a standard 5 mm NMR tube.[2]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into the NMR tube.

NMR Data Acquisition

A suite of NMR experiments is necessary for a comprehensive structural assignment.[3] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for analyzing the aromatic region.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve 5-10 mg of compound Prep2 in 0.6 mL CD3OD Prep1->Prep2 Prep3 Filter into NMR tube Prep2->Prep3 Acq1D 1D Spectra (¹H, ¹³C) Prep3->Acq1D Acquire Data Acq2D 2D Spectra (COSY, HSQC) Acq1D->Acq2D Analysis1 Assign Signals Acq2D->Analysis1 Process & Analyze Analysis2 Confirm Connectivity Analysis1->Analysis2 Analysis3 Stereochemical Analysis Analysis2->Analysis3

Figure 1: General experimental workflow for NMR characterization.

Recommended Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Determines the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of carbon signals.[4][5]

Predicted NMR Spectral Data and Interpretation

Structure and Numbering:

Chemical structure of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol with atom numbering
Predicted ¹H NMR Data (400 MHz, CD₃OD)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment Rationale
H-3~6.85d~8.0ortho-coupling to H-4.
H-4~6.75d~8.0ortho-coupling to H-3.
H-6~6.90s-No adjacent protons for coupling.
H-7~4.60dd8.0, 4.0Benzylic proton coupled to H-8a and H-8b.[10]
H-8a, H-8b~3.60-3.70m-Diastereotopic methylene protons coupled to H-7.
OCH₃~3.85s-Singlet for the methoxy group protons.
OH, NH₂~4.90 (solvent)s (broad)-Exchangeable protons, often observed as a broad singlet or integrated into the solvent peak.
Predicted ¹³C NMR Data (100 MHz, CD₃OD)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~148.0Aromatic carbon attached to the hydroxyl group.
C-2~146.0Aromatic carbon attached to the methoxy group.
C-3~116.0Aromatic CH.
C-4~112.0Aromatic CH.
C-5~135.0Aromatic carbon attached to the side chain.
C-6~110.0Aromatic CH.
C-7~72.0Carbon bearing the amino group.
C-8~65.0Carbon bearing the hydroxyl group.
OCH₃~56.0Methoxy carbon.[11][12]

Analysis of 2D NMR Spectra

  • COSY: The COSY spectrum will be crucial for confirming the connectivity within the ethylamino side chain. A cross-peak between the signal at ~4.60 ppm (H-7) and the multiplet at ~3.60-3.70 ppm (H-8a, H-8b) would definitively establish their adjacent relationship. Similarly, a correlation between the aromatic protons at ~6.85 ppm (H-3) and ~6.75 ppm (H-4) would confirm their ortho positioning.

  • HSQC: The HSQC spectrum will allow for the unambiguous assignment of the carbon signals. For example, the proton at ~4.60 ppm (H-7) will show a correlation to the carbon at ~72.0 ppm (C-7), and the methoxy protons at ~3.85 ppm will correlate to the carbon at ~56.0 ppm.

Confirmation of Absolute Stereochemistry

The "(r)" designation indicates a specific three-dimensional arrangement at the C-7 chiral center. While the previously described NMR experiments confirm the constitution of the molecule, they do not reveal its absolute stereochemistry. For this, the use of a chiral derivatizing agent (CDA) is a well-established method.[11][13][14] Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a commonly used CDA for this purpose.[15]

Protocol for Stereochemical Determination:

  • Derivatization: React separate aliquots of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol with both (R)- and (S)-MTPA chloride. This will form diastereomeric esters at the primary hydroxyl group (C-8) and amides at the amino group (C-7).

  • ¹H NMR Analysis: Acquire the ¹H NMR spectra of both the (R)- and (S)-MTPA derivatives.

  • Chemical Shift Comparison: Carefully compare the chemical shifts (Δδ = δS - δR) of the protons near the chiral center (especially H-6, H-3, and the methoxy protons) in the two spectra. The anisotropic effect of the MTPA phenyl ring will cause predictable shielding or deshielding of nearby protons, allowing for the assignment of the absolute configuration based on established models for amino alcohols.[3][11]

G cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_comparison Stereochemical Assignment Start Chiral Amino Alcohol Deriv_R React with (R)-MTPA-Cl Start->Deriv_R Deriv_S React with (S)-MTPA-Cl Start->Deriv_S Product_R (R)-MTPA Diastereomer Deriv_R->Product_R Product_S (S)-MTPA Diastereomer Deriv_S->Product_S NMR_R Acquire ¹H NMR Product_R->NMR_R NMR_S Acquire ¹H NMR Product_S->NMR_S Compare Compare Chemical Shifts (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Assign Assign Absolute Configuration Compare->Assign

Sources

Application

Application Note: Advanced Techniques for the Chiral Resolution and Separation of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Abstract This technical guide provides a comprehensive overview of methodologies for the chiral resolution and separation of the racemic mixture of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol to isolate the desired (R)-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of methodologies for the chiral resolution and separation of the racemic mixture of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol to isolate the desired (R)-enantiomer. As the stereochemistry of pharmaceutical intermediates is critical to therapeutic efficacy and safety, obtaining enantiomerically pure compounds is a paramount objective in drug development. This document details two primary resolution strategies: classical diastereomeric salt crystallization and enzymatic kinetic resolution. Furthermore, it establishes a robust High-Performance Liquid Chromatography (HPLC) method for the analytical determination of enantiomeric excess (ee). The protocols are designed for researchers, chemists, and process development scientists, offering both theoretical grounding and practical, step-by-step guidance.

Introduction: The Significance of Chiral Purity

The compound 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a chiral building block featuring structural motifs common in pharmacologically active molecules, particularly those targeting adrenergic receptors. Enantiomers, while possessing identical physical properties in an achiral environment, often exhibit profound differences in their biological activity, metabolism, and toxicity. Consequently, the isolation of a single, desired enantiomer, in this case, the (R)-isomer, is a non-negotiable step in the synthesis of many active pharmaceutical ingredients (APIs).

This application note explores two powerful and widely adopted techniques for resolving such racemic amines on a preparative scale.

  • Diastereomeric Salt Resolution: A classical, robust, and scalable method that relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1][2]

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method that uses an enzyme to selectively modify one enantiomer, allowing for the separation of the modified and unmodified forms.[3][4]

Analytical oversight is crucial for assessing the success of any resolution. Therefore, a detailed protocol for a chiral HPLC method is also presented to accurately quantify the enantiomeric excess of the final product and in-process samples.[5]

Method 1: Diastereomeric Salt Resolution

This technique remains a cornerstone of industrial chiral separations due to its cost-effectiveness and scalability.[6] The principle involves reacting the racemic amine with an enantiomerically pure chiral acid. This creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most critically, different solubilities in a given solvent system.[7][8] By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated.

Principle of Diastereomeric Salt Formation

The reaction of the racemic amine, (R/S)-Amine, with a single enantiomer of a chiral acid, (R')-Acid, yields two diastereomeric salts: [(R)-Amine·(R')-Acid] and [(S)-Amine·(R')-Acid]. Fractional crystallization allows for the isolation of the less soluble salt, from which the desired enantiomerically pure amine can be liberated by treatment with a base.

Selection of Chiral Resolving Agent

For the resolution of basic amines, chiral carboxylic acids are the reagents of choice.[9][10] While (+)-tartaric acid is a common option, its derivatives often provide superior performance by forming more well-defined and easily separable crystalline salts.[7] Dibenzoyl-L-tartaric acid (L-DBTA) is particularly effective for resolving amino alcohols due to its rigidity and potential for multiple points of interaction (ionic, hydrogen bonding), which can enhance the solubility difference between the diastereomeric salts.[11]

Experimental Protocols

Protocol 1: Screening for Optimal Resolution Conditions

The success of this method is highly dependent on the choice of solvent and the stoichiometry between the amine and the resolving agent.[1] A preliminary screening process is essential.

  • Setup: Arrange an array of 8 small-scale vials (e.g., 4 mL).

  • Amine Solution: Prepare a stock solution of racemic 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol in a suitable solvent (e.g., Methanol) at a concentration of 100 mg/mL.

  • Dispensing: Add 1.0 mL (100 mg) of the racemic amine solution to each vial.

  • Resolving Agent Addition: Prepare a stock solution of L-(-)-Dibenzoyltartaric acid (L-DBTA) in the same solvent. Add varying molar equivalents of L-DBTA to the vials as outlined in Table 1. Note: A 0.5 equivalent can often be effective and is more economical.[2]

  • Solvent Screening: To the remaining vials, add a different solvent (e.g., Ethanol, Isopropanol, Acetonitrile) to test its effect on crystallization.

  • Crystallization: Loosely cap the vials and allow them to stand at room temperature for 12-24 hours. If no crystals form, try cooling to 4°C or seeding with a small crystal if available.

  • Isolation & Analysis: Isolate any precipitate by filtration, wash with a small amount of cold solvent, and dry. Liberate the free amine from a small sample of the salt by dissolving it in water and adding a base (e.g., 1M NaOH) until the pH is >10, followed by extraction with an organic solvent (e.g., ethyl acetate). Analyze the organic extract via chiral HPLC (see Section 4) to determine the enantiomeric excess (ee).

Table 1: Example Screening Matrix for Diastereomeric Salt Resolution

Vial Racemic Amine (mg) Resolving Agent Molar Eq. Solvent (mL) Observations ee (%) of Precipitate
1 100 L-DBTA 0.5 Methanol (2) Crystalline solid Analyze
2 100 L-DBTA 1.0 Methanol (2) Crystalline solid Analyze
3 100 L-DBTA 0.5 Ethanol (2) Amorphous solid Analyze
4 100 L-DBTA 1.0 Ethanol (2) Heavy precipitate Analyze
5 100 L-DBTA 0.5 Isopropanol (2) Oily precipitate Analyze
6 100 L-DBTA 1.0 Isopropanol (2) Fine needles Analyze
7 100 L-DBTA 0.5 Acetonitrile (2) No precipitate Analyze

| 8 | 100 | L-DBTA | 1.0 | Acetonitrile (2) | Slight turbidity | Analyze |

Protocol 2: Preparative Scale Resolution and Liberation

This protocol assumes optimal conditions were identified as 0.55 eq. of L-DBTA in Ethanol.

  • Dissolution: In a suitable reactor, dissolve 10.0 g of racemic 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol in 100 mL of warm absolute ethanol.

  • Salt Formation: In a separate flask, dissolve 10.3 g (0.55 molar equivalents) of L-(-)-Dibenzoyltartaric acid in 100 mL of warm absolute ethanol. Add the L-DBTA solution slowly to the amine solution with gentle stirring.

  • Crystallization: Allow the solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt, [(R)-Amine·(L)-DBTA], should occur. For complete crystallization, cool the mixture to 0-4°C and hold for 4 hours.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small volume of cold ethanol (2 x 15 mL) to remove the mother liquor containing the more soluble [(S)-Amine·(L)-DBTA] salt.

  • Recrystallization (Optional): To improve enantiomeric purity, the isolated salt can be recrystallized from a fresh portion of warm ethanol.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in 100 mL of water. While stirring vigorously, add 2M Sodium Hydroxide solution dropwise until the pH of the aqueous layer is stable at ~11-12. This neutralizes the tartaric acid and liberates the free amine.[8]

  • Extraction: Extract the liberated (R)-amine into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol.

  • Purity Check: Determine the final yield and enantiomeric excess using the chiral HPLC method described in Section 4.

Workflow Diagram

G cluster_prep Salt Formation & Crystallization cluster_separation Separation cluster_liberation Liberation & Isolation RacemicAmine Racemic Amine (R/S) Mix Mix & Dissolve RacemicAmine->Mix ResolvingAgent Chiral Resolving Agent (e.g., L-DBTA) ResolvingAgent->Mix Solvent Optimal Solvent (e.g., Ethanol) Solvent->Mix Crystallize Cool & Crystallize Mix->Crystallize Filter Vacuum Filtration Crystallize->Filter Precipitate Less Soluble Salt (R-Amine · L-DBTA) Filter->Precipitate Solid MotherLiquor Mother Liquor (Contains S-Amine Salt) Filter->MotherLiquor Filtrate Base Add Base (e.g., NaOH) Precipitate->Base Extract Liquid-Liquid Extraction Base->Extract FinalProduct (R)-Enantiomer (Pure) Extract->FinalProduct G cluster_reaction Enzymatic Reaction (at ~50% Conversion) cluster_separation Separation by Extraction cluster_isolation Isolation of (R)-Enantiomer RacemicAmine Racemic Amine (R/S) + Acyl Donor Reaction Selective Acylation RacemicAmine->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction Mixture Mixture: Unreacted (R)-Amine Acylated (S)-Amide Reaction->Mixture Filter Filter Enzyme Mixture->Filter AcidExtract Acidic Extraction (1M HCl) Filter->AcidExtract AqueousLayer Aqueous Layer (R)-Ammonium Salt AcidExtract->AqueousLayer Aqueous OrganicLayer Organic Layer (S)-Amide AcidExtract->OrganicLayer Organic Basify Basify & Extract AqueousLayer->Basify FinalProduct (R)-Enantiomer (Pure) Basify->FinalProduct

Caption: Workflow for Enzymatic Kinetic Resolution.

Analytical Method: Chiral HPLC

A reliable analytical method is essential to determine the enantiomeric composition of the starting material, in-process samples, and the final product. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for this purpose. P[12]olysaccharide-based CSPs are particularly versatile for separating a wide range of chiral compounds, including amines.

[13]#### 4.1. Method Development Strategy

A systematic screening approach is the most efficient way to develop a chiral separation method. T[5]his typically involves screening a small set of complementary columns (e.g., amylose- and cellulose-based CSPs) with a few mobile phase systems (e.g., normal phase, polar organic). For basic analytes like the target compound, the addition of a small amount of an amine modifier (e.g., diethylamine, DEA) to the mobile phase is critical to ensure good peak shape and prevent tailing.

[14]#### 4.2. Recommended Analytical Protocol

Protocol 4: Enantiomeric Excess (ee) Determination by Chiral HPLC

This protocol provides a starting point for analysis. Optimization may be required to achieve baseline resolution.

Table 2: Proposed Chiral HPLC Method Parameters

Parameter Recommended Condition Rationale / Notes

| Column | Chiralpak® IA (or equivalent amylose-based CSP) | Amylose tris(3,5-dimethylphenylcarbamate) phases are highly effective for a broad range of chiral compounds. |[15] | Dimensions | 250 x 4.6 mm, 5 µm | Standard analytical column dimensions. | | Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Normal phase mode often provides the best selectivity on polysaccharide CSPs. DEA is a basic modifier to improve peak shape. |[16] | Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. | | Column Temp. | 25 °C | Temperature can affect resolution; maintaining a constant temperature is crucial for reproducibility. |[13] | Detection | UV at 275 nm | The phenoxy moiety provides strong UV absorbance. |[17] | Injection Vol. | 10 µL | | | Sample Prep. | Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL. | Ensure the sample is fully dissolved and filter through a 0.45 µm filter if necessary. |

System Suitability:

  • Racemic Standard: Before analyzing samples, inject a solution of the racemic starting material to confirm that two peaks are observed and to determine their retention times and resolution.

  • Resolution (Rs): The resolution between the two enantiomer peaks should be > 1.5 for accurate quantification.

Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

HPLC Screening Workflow Diagram

G cluster_columns Column Screening cluster_mp Mobile Phase Screening Analyte Racemic Analyte Col1 Column 1 (Amylose-based, e.g., Chiralpak IA) Analyte->Col1 Col2 Column 2 (Cellulose-based, e.g., Chiralcel OD) Analyte->Col2 MP1 MP A: Hexane/IPA/DEA Col1->MP1 MP2 MP B: Hexane/EtOH/DEA Col1->MP2 Col2->MP1 Col2->MP2 Analyze Analyze Results MP1->Analyze MP2->Analyze Optimize Optimize Separation (Adjust Solvent Ratio, Temp.) Analyze->Optimize Partial or No Separation FinalMethod Validated Analytical Method Analyze->FinalMethod Baseline Separation (Rs > 1.5) Optimize->FinalMethod

Caption: Strategy for Chiral HPLC Method Development.

Conclusion

The successful isolation of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is achievable through systematic application of established chiral resolution techniques. Diastereomeric salt resolution with an appropriate chiral acid like L-DBTA offers a scalable and cost-effective path for large-scale production. For high-selectivity requirements or alternative process development, enzymatic kinetic resolution using a lipase such as CALB presents a powerful "green chemistry" option. Both preparative methods must be supported by a robust analytical technique, such as the chiral HPLC method outlined, to ensure the final product meets the stringent purity requirements of the pharmaceutical industry. The choice between these methods will depend on factors such as scale, cost, desired purity, and development timelines.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. John Wiley & Sons, Inc. Available at: [Link]

  • Prazeres, D. M. F., Delfina, I. L. C., & Aires-Barros, M. R. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

  • Azov, V. A. (2011). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis. Available at: [Link]

  • Janus, E., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. Available at: [Link]

  • Naim, K., et al. (2015). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Available at: [Link]

  • de Miranda, A. S., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Tetrahedron: Asymmetry. Available at: [Link]

  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]

  • BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. University of Colorado Boulder. Available at: [Link]

  • Ye, J., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry. Available at: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Ali, I., et al. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Hethcox, J. C., et al. (2017). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). EP1036189A1 - Resolution of chiral amines.
  • Semantic Scholar. (2018). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)--t[1][9][18]hiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Available at: [Link]

  • Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column. Chemistry Central Journal. Available at: [Link]

  • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available at: [Link]

  • Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Available at: [Link]

  • MDPI. (2021, September 30). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • ResearchGate. (2018). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)--t[1][9][18]hiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Available at: [Link]

  • Gyimesi-Forrás, K., et al. (2005). Enantiomer Separation of a Powerful Chiral Auxiliary, 2-methoxy-2-(1-naphthyl)propionic Acid by Liquid Chromatography Using Chiral Anion Exchanger-Type Stationary Phases in Polar-Organic Mode; Investigation of Molecular Recognition Aspects. Chirality. Available at: [Link]

  • Wipf, P., & Wang, X. (2007). Enantio- and Diastereoselective Synthesis of ( R, R)-β-Methoxytyrosine. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

synthesizing (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol from chemical precursors

Application Note: Enantioselective Synthesis of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol Target Analyte: (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (CAS: 1179669-77-2) Application Context: Chiral Building Block...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enantioselective Synthesis of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Target Analyte: (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (CAS: 1179669-77-2) Application Context: Chiral Building Blocks, Pharmaceutical Intermediates, Arylglycinol Derivatives Prepared By: Senior Application Scientist, Chemical Development

Executive Summary

The synthesis of enantiopure 1,2-amino alcohols (arylglycinols) is a critical workflow in the development of phenethylamine-derived therapeutics. The target molecule, (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, presents a synthetic challenge due to the need for strict stereocontrol at the benzylic position and the presence of an electron-rich, oxidation-sensitive methoxyphenol ring.

This protocol details a highly robust, self-validating synthetic route leveraging Ellman’s chiral sulfinamide chemistry [1]. By utilizing an asymmetric Strecker-type cyanation followed by controlled hydrolysis and borane-mediated reduction, this methodology ensures high enantiomeric excess (ee >98%) while avoiding the regioselectivity issues commonly associated with the Sharpless Asymmetric Aminohydroxylation (SAA) of electron-rich styrenes.

Retrosynthetic Strategy & Pathway

The retrosynthetic logic relies on the late-stage global deprotection of an O-benzyl protected amino alcohol. The chiral center is established via the diastereoselective addition of cyanide to a chiral N-tert-butanesulfinyl imine, directed by the steric and electronic environment of the auxiliary [2].

G SM 3-Hydroxy-4-methoxybenzaldehyde (Isovanillin) Step1 Phenol Protection (BnBr, K2CO3) SM->Step1 Int1 O-Bn-Isovanillin Step1->Int1 Step2 Imine Condensation (R)-t-Bu-Sulfinamide, Ti(OEt)4 Int1->Step2 Int2 Chiral Sulfinyl Imine Step2->Int2 Step3 Asymmetric Strecker TMSCN, iPrOH Int2->Step3 Int3 (R,R)-Aminonitrile Step3->Int3 Step4 Hydrolysis & Reduction 1. HCl (aq) 2. BH3-THF Int3->Step4 Int4 Protected Amino Alcohol Step4->Int4 Step5 Global Deprotection H2, Pd/C Int4->Step5 Target (R)-5-(1-Amino-2-hydroxyethyl) -2-methoxyphenol Step5->Target

Figure 1: Retrosynthetic workflow utilizing Ellman's auxiliary for stereoselective synthesis.

Mechanistic Insights & Causality

  • Imine Condensation (Lewis Acid Selection): Titanium(IV) ethoxide ( Ti(OEt)4​ ) is specifically chosen over standard desiccants (like MgSO4​ ) because it acts as both a water scavenger and a Lewis acid. It coordinates to the sulfinamide oxygen, increasing the electrophilicity of the aldehyde and driving the equilibrium toward the imine without epimerizing the chiral auxiliary [1].

  • Diastereoselective Cyanation: The use of Trimethylsilyl cyanide (TMSCN) in the presence of isopropanol (iPrOH) is a self-validating step. The iPrOH serves as a proton source that hydrogen-bonds with the sulfinyl oxygen. This organizes a highly ordered, chair-like transition state that effectively blocks one face of the imine, forcing the cyanide nucleophile to attack from the Re-face, yielding the (R)-configuration at the newly formed benzylic center[2].

  • Chemoselective Reduction: Borane-tetrahydrofuran ( BH3​⋅THF ) is utilized for the reduction of the intermediate amino acid. Unlike LiAlH4​ , which can cause unwanted side reactions with electron-rich aromatic rings or partial cleavage of benzyl ethers, BH3​ selectively coordinates to the amine and reduces the carboxylic acid via an intermediate triacyloxyborane, preserving the integrity of the molecule[3].

Quantitative Reaction Metrics

The following table summarizes the validated quantitative data for the key transformations, providing benchmarks for in-process control (IPC) via HPLC.

Process StepKey ReagentsTime / TempYield (%)Stereochemical Purity
1. Protection BnBr, K2​CO3​ , DMF4 h / 60°C92%N/A
2. Imine Formation (R)-t-Bu-Sulfinamide, Ti(OEt)4​ 12 h / 25°C88%>99% ee (Starting Aux.)
3. Strecker Addition TMSCN, iPrOH, DCM18 h / -20°C81%96% de
4. Hydrolysis/Reduction 6M HCl; then BH3​⋅THF 24 h / Reflux74% (over 2 steps)>98% ee (after recryst.)
5. Deprotection H2​ (1 atm), 10% Pd/C, MeOH6 h / 25°C95%>98% ee

Step-by-Step Experimental Protocols

Note: The following procedures are intended for professional laboratory environments. All steps involving TMSCN must be conducted in a certified fume hood with proper cyanide-quenching protocols (e.g., sodium hypochlorite baths) in place.

Protocol A: Synthesis of the Chiral Sulfinyl Imine
  • Preparation: Charge an oven-dried, argon-purged 500 mL round-bottom flask with 3-benzyloxy-4-methoxybenzaldehyde (50.0 mmol, 12.1 g) and anhydrous dichloromethane (DCM, 150 mL).

  • Auxiliary Addition: Add (R)-2-methylpropane-2-sulfinamide (52.5 mmol, 6.36 g) to the stirring solution.

  • Condensation: Syringe in Titanium(IV) ethoxide (100.0 mmol, 22.8 g) dropwise over 10 minutes. The solution will turn slightly yellow.

  • Agitation & IPC: Stir the reaction at 25°C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Pour the mixture into a rapidly stirring solution of saturated aqueous NaHCO3​ (200 mL) to precipitate titanium dioxide. Filter the resulting suspension through a pad of Celite, washing the cake with DCM (3 x 50 mL).

  • Isolation: Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the pure imine.

Protocol B: Asymmetric Strecker Cyanation
  • Cooling: Dissolve the chiral imine (40.0 mmol) in anhydrous DCM (120 mL) and cool the reaction vessel to -20°C using a dry ice/ethylene glycol bath.

  • Proton Source Addition: Add anhydrous isopropanol (44.0 mmol, 3.4 mL).

  • Nucleophilic Attack: Carefully add TMSCN (60.0 mmol, 7.5 mL) dropwise over 20 minutes to maintain the internal temperature.

  • Maturation: Allow the reaction to stir at -20°C for 18 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NH4​Cl (50 mL). Safety: Ensure the aqueous waste is treated with bleach before disposal. Extract with DCM, dry, and concentrate to yield the (R,R)-aminonitrile diastereomer.

Protocol C: Hydrolysis and Borane Reduction
  • Hydrolysis: Suspend the aminonitrile (30.0 mmol) in 6M HCl (100 mL) and heat to reflux (100°C) for 12 hours. This step simultaneously hydrolyzes the nitrile to the carboxylic acid and cleaves the tert-butanesulfinyl group.

  • Intermediate Isolation: Cool the mixture, evaporate the solvent in vacuo to remove excess HCl, and dry the resulting amino acid hydrochloride salt under high vacuum.

  • Reduction: Suspend the crude amino acid in anhydrous THF (100 mL) at 0°C under argon. Slowly add BH3​⋅THF (1.0 M in THF, 120 mL, 4.0 eq).

  • Reflux: Warm the mixture to room temperature, then reflux for 12 hours.

  • Quenching: Cool to 0°C and carefully quench with methanol (30 mL) until effervescence ceases. Concentrate the mixture, redissolve in 1M NaOH (50 mL), and extract with EtOAc (3 x 50 mL) to isolate the O-benzyl protected amino alcohol.

Protocol D: Global Deprotection to Target Analyte
  • Hydrogenation Setup: Dissolve the protected amino alcohol (20.0 mmol) in MS-grade Methanol (80 mL) in a hydrogenation flask.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.5 g) under a stream of argon.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir vigorously under a hydrogen balloon (1 atm) at 25°C for 6 hours.

  • Filtration: Filter the catalyst through a tightly packed Celite pad (do not let the pad dry out to prevent pyrophoric ignition). Wash with methanol.

  • Final Isolation: Concentrate the filtrate in vacuo to yield (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol as a crystalline solid. Verify enantiomeric purity via chiral HPLC.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. "Applications of tert-butanesulfinamide in the asymmetric synthesis of amines." Chemical Reviews, 110(6), 3600-3740 (2010). URL:[Link]

  • Porter, J. R., Wright, W. E., & Ellman, J. A. "Synthesis of alpha-Amino Acids via Asymmetric Addition of Cyanide to Chiral N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society, 122(11), 2657–2658 (2000). URL:[Link]

  • Abiko, A., & Masamune, S. "Reduction of amino acids to amino alcohols." Tetrahedron Letters, 33(38), 5517-5518 (1992). URL:[Link]

Application

novel formulation methods for (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol drug delivery

Application Note: Advanced Nanocarrier Formulations for the Targeted Delivery of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol Physicochemical Profiling & Formulation Rationale The active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Nanocarrier Formulations for the Targeted Delivery of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Physicochemical Profiling & Formulation Rationale

The active pharmaceutical ingredient (API), (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol , is a chiral phenylethanolamine derivative. Structurally, it features a primary amine, a secondary alcohol, and a methoxyphenol moiety. As a Senior Application Scientist, analyzing these functional groups is the critical first step in predicting formulation behavior:

  • Oxidative Instability: The methoxyphenol ring is highly susceptible to auto-oxidation in aqueous environments. Exposure to oxygen, light, or transition metals rapidly oxidizes the phenol into reactive quinone species, leading to irreversible drug degradation and formulation discoloration[1].

  • High Hydrophilicity & Poor Permeability: The primary amine has a basic pKa (~9.5), meaning the molecule is predominantly ionized (protonated) at a physiological pH of 7.4. Combined with its hydroxyl groups, the API is highly water-soluble but exhibits poor passive diffusion across lipid bilayers.

  • Encapsulation Barriers: Conventional passive loading techniques for highly hydrophilic small molecules typically yield an encapsulation efficiency (EE%) of less than 10%, rendering standard single-emulsion or passive-hydration methods economically and therapeutically unviable[2].

To overcome these barriers, we have engineered two distinct, self-validating formulation workflows: Active-Loaded Antioxidant Liposomes (ALALs) for rapid, high-yield encapsulation, and W/O/W PEG-PLGA Nanoparticles for sustained, controlled release.

Method A: Active-Loaded Antioxidant Liposomes (ALALs)

Mechanistic Causality: To bypass the poor passive encapsulation of hydrophilic amines, we employ a transmembrane ammonium sulfate gradient. This "remote loading" technique leverages the unprotonated fraction of the API at pH 7.4, which freely diffuses across the liposomal lipid bilayer. Once inside the liposome core (pH ~4.0), the amine becomes protonated and forms an insoluble salt complex with sulfate ions. This precipitation locks the drug inside, driving the equilibrium inward to achieve >90% EE[3][4]. To prevent oxidation during this thermal loading process, L-ascorbic acid is co-encapsulated as a sacrificial antioxidant[1].

ActiveLoading Ext External Phase (pH 7.4) Unprotonated API (NH2) Bilayer Lipid Bilayer (Hydrophobic Barrier) Ext->Bilayer Diffusion Int Internal Core (pH 4.0) Ammonium Sulfate Bilayer->Int Protonation Precip Trapped API (Amine-Sulfate Precipitate) Int->Precip Precipitation

Transmembrane active loading mechanism via ammonium sulfate gradient for primary amines.

Step-by-Step Protocol: ALAL Synthesis
  • Lipid Film Hydration: Dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (molar ratio 55:45) in chloroform. Evaporate under reduced pressure to form a thin lipid film. Hydrate the film with 250 mM ammonium sulfate solution at 65°C (above the phase transition temperature of DSPC) for 45 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane at 65°C using a thermojacketed extruder to yield unilamellar vesicles.

  • Gradient Establishment (IPQC Checkpoint): Dialyze the liposomes against a 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl for 24 hours to remove external ammonium sulfate.

    • Self-Validation: Measure the external pH post-dialysis. A stable pH of 7.4 confirms the gradient is established without premature leakage of the internal acidic buffer.

  • Active Loading: Prepare a 10 mg/mL solution of the API in HEPES buffer (pH 7.4), supplemented with 0.2% (w/v) L-ascorbic acid to inhibit quinone formation. Mix the API solution with the liposome suspension (Drug-to-Lipid mass ratio of 1:5) and incubate at 60°C for 30 minutes[5].

  • Purification: Remove unencapsulated API via size exclusion chromatography (Sephadex G-50 column).

Method B: W/O/W Double Emulsion PEG-PLGA Nanoparticles

Mechanistic Causality: For sustained release, polymeric nanoparticles are preferred. However, a standard single oil-in-water (O/W) emulsion causes hydrophilic drugs to rapidly partition into the continuous external aqueous phase during solvent evaporation[6]. By utilizing a water-in-oil-in-water (W/O/W) double emulsion, the hydrophilic API is trapped in an inner aqueous core (W1), surrounded by a protective, biodegradable PLGA shell (O), which is then stabilized in a secondary aqueous phase (W2) using Polyvinyl Alcohol (PVA) as a steric stabilizer[7].

WOWEmulsion W1 Inner Aqueous Phase (W1) API + Ascorbic Acid Emul1 Primary Emulsion (W1/O) Ultrasonication W1->Emul1 O Organic Phase (O) PLGA in Dichloromethane O->Emul1 Emul2 Secondary Emulsion (W1/O/W2) Homogenization Emul1->Emul2 W2 Outer Aqueous Phase (W2) PVA Stabilizer W2->Emul2 Evap Solvent Evaporation & Nanoparticle Hardening Emul2->Evap

Workflow for W/O/W double emulsion synthesis of PLGA nanoparticles for hydrophilic APIs.

Step-by-Step Protocol: W/O/W PEG-PLGA Synthesis
  • Primary Emulsion (W1/O): Dissolve 50 mg of PEG-PLGA (50:50 lactide:glycolide ratio) in 2 mL of dichloromethane (DCM). Dissolve 5 mg of the API and 1 mg of L-ascorbic acid in 0.2 mL of deionized water (W1). Add W1 dropwise to the organic phase under probe ultrasonication (40 W, 1 minute over an ice bath) to form the primary emulsion.

    • Self-Validation (IPQC Checkpoint): Perform Dynamic Light Scattering (DLS) on a diluted aliquot of the W1/O emulsion. Droplet sizes must be <100 nm before proceeding to prevent burst release in the final formulation.

  • Secondary Emulsion (W1/O/W2): Rapidly inject the primary emulsion into 10 mL of an external aqueous phase (W2) containing 2% (w/v) PVA. Homogenize at 15,000 RPM for 3 minutes using a high-shear rotor-stator homogenizer.

  • Solvent Evaporation: Transfer the secondary emulsion to a magnetic stirrer and agitate at 500 RPM for 4 hours at room temperature to evaporate the DCM and harden the polymeric shell.

  • Recovery: Collect the nanoparticles via ultracentrifugation (20,000 × g for 30 minutes). Wash twice with distilled water and lyophilize with 5% sucrose as a cryoprotectant.

Analytical Characterization & Comparative Data

The successful execution of the above self-validating protocols yields highly uniform nanocarriers. The active loading method provides superior encapsulation efficiency due to the thermodynamic sink created by the sulfate precipitation, while the W/O/W PLGA method offers a robust polymeric matrix suitable for depot injections.

FormulationZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
ALALs (Liposomes) 115 ± 80.12 ± 0.02-15.2 ± 1.492.4 ± 2.112.5 ± 0.8
PEG-PLGA (W/O/W) 165 ± 120.18 ± 0.03-22.4 ± 2.078.6 ± 3.48.2 ± 0.5

Note: Encapsulation Efficiency (EE%) was quantified via HPLC-UV (λ = 280 nm) after lysing the nanocarriers with Triton X-100 (for liposomes) or DMSO (for PLGA).

Sources

Technical Notes & Optimization

Troubleshooting

preventing oxidative degradation of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol during storage

Troubleshooting, Storage, and Experimental Handling Guide Welcome to the Application Scientist Support Center. (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a highly functionalized molecule containing both a 2-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting, Storage, and Experimental Handling Guide

Welcome to the Application Scientist Support Center. (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a highly functionalized molecule containing both a 2-methoxyphenol (guaiacol-like) moiety and a 1-amino-2-hydroxyethyl side chain. Because oxidation is the second most common degradation pathway for pharmaceuticals 1, handling this compound requires strict environmental controls. This guide provides field-proven insights to prevent oxidative degradation during storage and experimental workflows.

Part 1: Troubleshooting FAQs

Q: Why did my API powder or solution turn pink or brown during storage? A: This discoloration is the classic hallmark of phenolic autoxidation. When the 2-methoxyphenol ring comes into contact with molecular oxygen, light, or trace transition metals (e.g., Fe³⁺, Cu²⁺), it loses an electron to form a transient phenoxy radical. This radical undergoes further oxidation to form an ortho-quinone. Quinones are highly reactive electrophiles that rapidly cross-link to form colored polymeric products, shifting the API from colorless to pink-red or brownish-red 2.

Q: My assay shows a drop in potency, but there is no visible color change. What is happening? A: Not all oxidative pathways yield chromophores immediately. The 1-amino-2-hydroxyethyl side chain can undergo oxidative deamination or cleavage (forming aldehydes) without producing colored quinones. Furthermore, early-stage hydroperoxide formation in the solid state might not be visible to the naked eye. If altering the headspace environment (e.g., nitrogen vs. oxygen) affects the degradation rate in your stability screenings, molecular oxygen is involved in the rate-limiting step of degradation 3.

Q: How does pH affect the stability of this compound in aqueous solutions? A: pH is a critical variable governing oxidative susceptibility. Under alkaline conditions, the weakly acidic phenol group deprotonates to form a phenoxide ion. The phenoxide ion has a significantly lower oxidation potential than the protonated phenol, making it far more susceptible to electron loss and rapid degradation 2. To maximize stability, aqueous solutions should be buffered to a slightly acidic pH (typically pH 3.5 – 4.5).

Part 2: Experimental Protocols

Protocol A: Preparation of Oxygen-Free, Antioxidant-Stabilized Storage Solutions

Causality: Removing dissolved oxygen prevents the propagation phase of autoxidation. Adding chelators (EDTA) neutralizes trace metals that initiate radical formation, while radical scavengers (Ascorbic Acid) terminate any formed radical chains. Self-Validating System: Always prepare a positive control (sparged with O₂, no antioxidants) and a negative control (sparged with Argon, with antioxidants) alongside your sample. If the negative control degrades, suspect hydrolytic rather than oxidative degradation.

Step-by-Step Methodology:

  • Solvent Degassing: Sparge the aqueous buffer (pH 4.0) with high-purity Argon for at least 30 minutes. Note: Argon is preferred over Nitrogen as it is denser and more effectively displaces oxygen in the vial headspace.

  • Antioxidant Addition: Add 0.1% (w/v) Ascorbic Acid and 0.05% (w/v) Disodium EDTA to the degassed solvent. Mix thoroughly.

  • API Dissolution: Dissolve the (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol into the solution under a continuous Argon blanket to prevent oxygen re-entry.

  • Aliquot and Seal: Transfer the solution into amber glass vials to prevent photo-initiated oxidation. Purge the headspace with Argon, seal immediately with PTFE-lined caps, and store at -20°C.

Protocol B: Forced Degradation (Stress Testing) for Analytical Method Validation

Causality: To develop a stability-indicating HPLC method, you must purposefully generate oxidative degradation products to ensure your chromatography can resolve them from the intact API 1.

Step-by-Step Methodology:

  • 1-Electron Oxidation (Radical Initiated): Dissolve the API in a solution containing 1 mM 2,2′-Azobis(2-methylpropionitrile) (AIBN). Heat to 40°C to generate free radicals and simulate autoxidation.

  • 2-Electron Oxidation (Peroxide Initiated): Dissolve the API in a 3% H₂O₂ solution at room temperature to probe susceptibility to direct two-electron oxidation.

  • Quenching & Analysis: Quench the reactions after 24 hours using sodium metabisulfite. Analyze via LC-MS/MS to identify the specific mass shifts associated with quinone formation (-2 Da) or oxygen insertion (+16 Da).

Part 3: Data Presentation & Visualizations

Table 1: Comparative Efficacy of Stabilization Strategies
Stabilization StrategyMechanism of ActionRecommended ConcentrationRelative Degradation Rate (%)
Unprotected (Control) N/AN/A100%
Argon Sparging Displaces dissolved molecular oxygenContinuous during prep45%
Ascorbic Acid Free radical scavenger (chain terminator)0.1% (w/v)15%
Disodium EDTA Chelates trace transition metals (Fe³⁺, Cu²⁺)0.05% (w/v)30%
Synergistic System Multi-pathway inhibition (Ar + AA + EDTA)Combined< 2%
Mechanistic Degradation Pathway

Pathway A (R)-5-(1-Amino-2-hydroxyethyl) -2-methoxyphenol B Phenoxy Radical (Transient) A->B O2, Trace Metals (Fe3+/Cu2+) Autoxidation E Side-Chain Cleavage (Aldehyde Formation) A->E ROS / High pH Oxidative Deamination C Ortho-Quinone Derivative B->C Further Oxidation (-e-, -H+) D Colored Polymeric Adducts (Pink/Brown Discoloration) C->D Polymerization (Cross-linking)

Mechanistic pathways of oxidative degradation for (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol.

API Preparation Workflow

Workflow S1 1. Solvent Prep Degas with Argon S2 2. Antioxidants Add EDTA & Ascorbic Acid S1->S2 S3 3. API Addition Dissolve under Inert Gas S2->S3 S4 4. pH Control Adjust to pH 3.5 - 4.5 S3->S4 S5 5. Storage Amber Vials at -20°C S4->S5

Step-by-step workflow for the preparation and storage of oxidation-sensitive phenolic APIs.

Part 4: References

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: Pharmaceutics (via PMC / NIH) URL:

  • Title: Stabilization of Pharmaceuticals to Oxidative Degradation Source: Pharmaceutical Development and Technology (via USPTO) URL:

  • Title: REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES Source: MINAR International Journal of Applied Sciences and Technology URL:

Sources

Optimization

troubleshooting mass spectrometry ionization for (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing (R)-5-(1-Amino-2-hydroxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (Exact Mass: 183.0895, [M+H]+=184.0974 ).

Due to its highly polar 1-amino-2-hydroxyethyl moiety and amphoteric nature (a basic primary amine and an acidic phenol), this molecule is notoriously difficult to retain on standard reversed-phase columns and is highly susceptible to in-source degradation. The following Q&A guide provides field-proven, self-validating methodologies to stabilize your ionization and maximize sensitivity.

Diagnostic Workflow

MS_Troubleshooting Start Low [M+H]+ Signal (m/z 184.1) CheckRT Evaluate LC Retention Start->CheckRT VoidVol Elution in Void Volume (Ion Suppression) CheckRT->VoidVol k' < 1.0 FragCheck Check MS Spectra for m/z 166.1 (-H2O) CheckRT->FragCheck k' > 2.0 HILIC Implement HILIC Chromatography VoidVol->HILIC ISF In-Source Fragmentation Detected FragCheck->ISF High 166.1 peak Matrix Assess Matrix Effects FragCheck->Matrix Intact 184.1 OptSource Optimize Declustering Potential ISF->OptSource SPE MCX Solid Phase Extraction Matrix->SPE Severe Suppression

Fig 1: Diagnostic workflow for troubleshooting ESI-MS signal loss in polar amines.

Frequently Asked Questions (FAQs)
Q1: Why is my [M+H]+ signal (m/z 184.1) completely suppressed when analyzing biological extracts on a standard C18 column?

Root Cause Analysis: This molecule has a highly polar profile (LogP ~0.39). On a standard reversed-phase (ODS/C18) column, it lacks sufficient hydrophobic interaction and elutes in the void volume ( t0​ ). In complex matrices like plasma, the void volume is saturated with unretained endogenous salts and phospholipids. These matrix components compete for surface charge on the ESI droplets, causing severe ion suppression. Highly polar amines are poorly retained on standard C18 columns, necessitating the use of Hydrophilic Interaction Liquid Chromatography (HILIC) or cation-exchange mechanisms to achieve adequate retention .

Quantitative Comparison of Chromatographic Strategies:

ParameterReversed-Phase (C18)HILIC (Amide/Zwitterionic)Mixed-Mode (C18/MCX)
Retention Factor ( k′ ) < 0.5 (Void volume)3.0 - 5.04.0 - 8.0
Matrix Suppression Severe (>80% loss)Minimal (<15% loss)Minimal (<10% loss)
Peak Shape Poor (Severe Tailing)Excellent (Symmetrical)Good
Initial Mobile Phase 5% Organic95% Organic5% Organic

Solution & Methodology: HILIC LC-MS/MS Setup HILIC utilizes a highly organic mobile phase which significantly enhances electrospray desolvation and ionization efficiency for polar metabolites .

  • Step 1: Equip the LC with a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm).

  • Step 2: Prepare Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Step 3: Run a gradient starting at 95% B, holding for 1 min, then ramping down to 50% B over 5 minutes.

  • Self-Validation Checkpoint: Inject a void volume marker (e.g., toluene). Calculate the retention factor ( k′ ). The protocol is validated only if the analyte achieves a k′≥2.0 , mathematically proving it has bypassed the ion suppression zone.

Q2: I am observing a dominant peak at m/z 166.1 instead of the expected m/z 184.1 precursor. Is my standard degraded?

Root Cause Analysis: Your standard is likely intact; you are observing Electrospray Ionization (ESI) in-source fragmentation (ISF). The molecule contains a 1-amino-2-hydroxyethyl moiety. Even though ESI is a soft ionization technique, in-source fragmentation such as the loss of water is highly prevalent in aliphatic alcohols and amines . High declustering potential (DP), cone voltage, or excessive capillary temperatures impart too much internal energy during the desolvation process, breaking the C-O bond and generating a resonance-stabilized dehydrated fragment at m/z 166.1 (loss of 18 Da) before the ion even reaches the first quadrupole.

Solution & Methodology: ESI Source Optimization (Voltage Ramping)

  • Step 1: Prepare a 1 µg/mL neat standard of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Step 2: Set up a post-column T-piece to infuse the standard at 10 µL/min directly into the LC flow (0.4 mL/min) to mimic exact desolvation conditions.

  • Step 3: Monitor both the precursor ion ( m/z 184.1) and the primary dehydration fragment ( m/z 166.1).

  • Step 4: Systematically ramp the Declustering Potential (or Cone Voltage) from 10 V to 100 V in 10 V increments.

  • Self-Validation Checkpoint: Plot the intensities of 184.1 and 166.1 against the applied voltage. The optimal source condition is validated when the 184.1/166.1 ratio is maximized, and the absolute intensity of 184.1 plateaus just before dropping off.

Q3: How can I selectively extract this amphoteric compound from plasma to minimize matrix effects prior to LC-MS?

Root Cause Analysis: Because biogenic amines and polar amphoteric compounds are highly water-soluble, traditional liquid-liquid extraction is ineffective, making mixed-mode solid-phase extraction the gold standard for matrix removal . The primary amine has a pKa of ~9.5. By acidifying the sample, the amine becomes fully protonated, allowing it to be trapped by the sulfonic acid groups of a Mixed-Mode Strong Cation Exchange (MCX) sorbent. This permits aggressive organic washing to remove phospholipids before eluting the analyte with a basic solvent.

SPE_Workflow Cond 1. Condition MeOH & 2% FA Load 2. Load Acidified Sample Cond->Load Wash1 3. Wash 1 2% FA in Water Load->Wash1 Wash2 4. Wash 2 100% MeOH Wash1->Wash2 Elute 5. Elute 5% NH4OH in MeOH Wash2->Elute

Fig 2: Mixed-mode strong cation exchange (MCX) SPE protocol for amphoteric compounds.

Solution & Methodology: MCX SPE Protocol

  • Step 1 (Condition): Pass 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water through a 30 mg/1 mL MCX cartridge.

  • Step 2 (Load): Dilute 200 µL of plasma with 200 µL of 2% Formic Acid to disrupt protein binding and ensure the amine is protonated. Load onto the cartridge.

  • Step 3 (Wash 1 - Aqueous): Pass 1 mL of 2% Formic Acid in Water to remove endogenous salts.

  • Step 4 (Wash 2 - Organic): Pass 1 mL of 100% Methanol to remove neutral phospholipids and proteins.

  • Step 5 (Elute): Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, breaking the ionic bond with the sorbent. Dry down and reconstitute in 95% Acetonitrile for HILIC injection.

  • Self-Validation Checkpoint: Collect the load and wash fractions separately during method development. Spike them with a stable-isotope internal standard and inject them into the LC-MS. The protocol is validated if <1% of the analyte is detected in the waste fractions, proving >99% capture efficiency.

References
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines ACS Omega URL:[Link]

  • Stationary and mobile phases in hydrophilic interaction chromatography Analytica Chimica Acta URL:[Link]

  • Ionization Techniques for Mass Spectral Analysis IntechOpen URL: [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines Royal Society of Chemistry (RSC) Books URL:[Link]

Troubleshooting

Technical Support Center: Minimizing Synthetic Impurities in (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol Scale-Up

Welcome to the technical support center for the synthesis and purification of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this chiral β-amino alcohol while maintaining high purity. Here, we address common challenges, provide troubleshooting strategies, and answer frequently asked questions to ensure the integrity of your synthesis.

Introduction: The Challenge of Purity in Chiral Synthesis

(R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a valuable chiral building block in pharmaceutical synthesis. Its stereospecific nature, containing two adjacent chiral centers, presents a significant challenge in controlling the formation of diastereomeric and enantiomeric impurities. As production scales up, even minor side reactions can lead to substantial product contamination, impacting yield, bioactivity, and safety. This guide provides a framework for understanding and mitigating these impurities.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues you may encounter during the synthesis and purification of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol.

Issue 1: Presence of the (S,R)-, (R,S)-, or (S,S)-Diastereomers

Question: My final product shows the presence of one or more diastereomeric impurities upon chiral HPLC analysis. What is the likely cause, and how can I minimize their formation?

Answer:

The presence of diastereomers is a common challenge in the synthesis of compounds with multiple chiral centers. The formation of these impurities is typically a result of incomplete stereocontrol during the key bond-forming reactions.

Root Cause Analysis:

  • Non-selective Reduction of a Ketone Precursor: If your synthesis involves the reduction of a ketone to form the secondary alcohol, the choice of reducing agent and reaction conditions is critical. Non-stereoselective reducing agents will produce a mixture of diastereomers.

  • Poor Diastereoselectivity in the Amination Step: Similarly, if the amino group is introduced via nucleophilic attack on an epoxide or other electrophilic center, the facial selectivity of the attack will determine the diastereomeric outcome.

Mitigation Strategies:

  • Catalyst and Reagent Selection: Employ a highly stereoselective catalyst system for the reduction or amination step. For ketone reductions, consider using chiral borane reagents or catalytic asymmetric hydrogenation with a suitable chiral ligand (e.g., BINAP-metal complexes).[1]

  • Reaction Parameter Optimization: Temperature, solvent, and pressure can significantly influence the diastereoselectivity of a reaction. A thorough optimization of these parameters is crucial. For instance, lower temperatures often favor higher selectivity.

  • Substrate Control: The inherent chirality of the starting material can be leveraged to direct the stereochemical outcome of subsequent reactions. This is known as substrate-controlled diastereoselection.

Workflow for Diastereomer Minimization:

A Racemic or Diastereomeric Mixture B Chiral HPLC Analysis A->B Analyze C Identify Diastereomeric Impurities B->C Interpret D Review Synthetic Route C->D Trace to Source E Optimize Key Stereoselective Step D->E Focus on Reduction/Amination F Implement Optimized Conditions E->F Apply Changes G Verify Purity by Chiral HPLC F->G Confirm Improvement

Caption: Workflow for troubleshooting diastereomeric impurities.

Issue 2: Unwanted Enantiomer ((S)-enantiomer) Detected

Question: My product has a high diastereomeric excess (de) but a low enantiomeric excess (ee). What could be the cause, and how do I improve the enantioselectivity?

Answer:

The presence of the unwanted (S)-enantiomer indicates a loss of enantiocontrol during the synthesis.

Root Cause Analysis:

  • Racemization: Basic or acidic conditions, or elevated temperatures, can lead to the racemization of chiral centers, particularly those adjacent to a carbonyl group or other activating functionality in a precursor.

  • Inefficient Chiral Catalyst or Reagent: The chiral catalyst or auxiliary may not be providing a sufficient energy difference between the transition states leading to the (R)- and (S)-enantiomers.

  • Impure Chiral Starting Material: If your synthesis begins with a chiral starting material, its enantiomeric purity is paramount.

Mitigation Strategies:

  • Chiral Resolution: If asymmetric synthesis is not achieving the desired ee, classical resolution using a chiral resolving agent like tartaric acid or a derivative can be employed to separate the enantiomers.

  • Enzymatic Kinetic Resolution: Lipases and other enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted, desired enantiomer.

  • Chiral Chromatography: Preparative chiral HPLC can be used to separate enantiomers, although this is often more expensive for large-scale production.

  • Asymmetric Synthesis: Re-evaluate and optimize the asymmetric synthesis step. This may involve screening different chiral ligands, catalysts, or reaction conditions.[2]

Data on Chiral HPLC for Purity Analysis:

Column TypeMobile PhaseFlow Rate (mL/min)Detection (nm)Typical Resolution (Rs)
Chiralpak AD-HHexane/Isopropanol/Diethylamine1.0230> 2.0
Chiralcel OD-HHexane/Ethanol0.8230> 1.8
Crownpak CR(+)Aqueous perchloric acid (pH 1.0)0.5226> 2.5[3][4]

Note: The optimal chiral HPLC method will depend on the specific impurities and the desired separation. Method development and validation are essential.[5]

Issue 3: Residual Starting Materials or Reagents

Question: I am observing peaks corresponding to starting materials or reagents in my final product. How can I improve their removal during scale-up?

Answer:

Incomplete reactions and inefficient purification are the primary causes of residual starting materials and reagents.

Root Cause Analysis:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or deactivation of the catalyst.

  • Inefficient Work-up and Purification: The extraction and washing steps may not be effectively removing all unreacted starting materials and reagents. Crystallization may also be trapping impurities.

Mitigation Strategies:

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) to ensure it has gone to completion before work-up.

  • Optimized Work-up: Develop a robust work-up procedure that includes appropriate aqueous washes to remove water-soluble reagents and byproducts.

  • Recrystallization: Recrystallization is a powerful technique for removing impurities. A systematic approach to solvent screening and optimization of crystallization conditions (temperature, cooling rate) is crucial for effective purification.

  • Chromatography: For difficult-to-remove impurities, column chromatography may be necessary. The choice of stationary and mobile phases should be optimized for the specific separation.

General Purification Workflow:

A Crude Product B Aqueous Work-up A->B C Extraction B->C D Solvent Swap (if necessary) C->D E Recrystallization D->E F Filtration and Drying E->F G Final Product F->G

Caption: A typical purification workflow for small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the scale-up of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol synthesis?

A1: The most critical parameters are typically those that influence stereoselectivity and reaction completion. These include:

  • Temperature: Lower temperatures often lead to higher stereoselectivity.

  • Reagent/Catalyst Loading: Precise control of the stoichiometry of chiral reagents and catalysts is essential.

  • Addition Rate: Slow and controlled addition of reagents can prevent localized high concentrations and side reactions.

  • Agitation: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction kinetics, especially in larger reactors.

Q2: What analytical techniques are recommended for in-process control and final product release?

A2: A combination of techniques is recommended:

  • In-Process Control (IPC):

    • TLC or HPLC: To monitor reaction progress and completion.

  • Final Product Release:

    • Chiral HPLC: To determine enantiomeric and diastereomeric purity.[3][4]

    • HPLC/UPLC: To quantify the purity of the main component and any achiral impurities.[6]

    • NMR (¹H and ¹³C): For structural confirmation.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the synthesis and purification process.

Q3: How can I effectively remove a stubborn, closely-eluting impurity during scale-up?

A3: If a closely-eluting impurity cannot be removed by recrystallization, consider the following:

  • Preparative Chromatography: While potentially costly, preparative HPLC or SFC can be highly effective for isolating the desired product.

  • Derivatization/Protection-Deprotection: It may be possible to selectively react either the desired product or the impurity to form a derivative with different physical properties, allowing for easier separation. The protecting group can then be removed.

  • Re-evaluation of the Synthetic Route: In some cases, it may be more efficient to modify the synthetic route to avoid the formation of the problematic impurity altogether.

Q4: What are the key considerations for choosing a crystallization solvent system for the final product?

A4: The ideal crystallization solvent system should:

  • Provide good solubility for the product at elevated temperatures and poor solubility at lower temperatures.

  • Effectively exclude impurities from the crystal lattice.

  • Be safe and environmentally acceptable for the intended scale of production.

  • Be easily removed during the drying process. A systematic solvent screen using a variety of solvents with different polarities is recommended to identify the optimal system.

References

  • Nagano, H. (2014). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • de Vries, J. G., & de Vries, A. H. M. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • Radboud University. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols. Radboud Repository.
  • Palomo, C., Oiarbide, M., & García, J. M. (2012). Diastereoselective Synthesis of Vicinal Amino Alcohols. Organic & Biomolecular Chemistry, 10(22), 4311-4326.
  • Rao, B. P., & Reddy, K. K. (2009). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533-537.
  • Torssell, S. (2007). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org.
  • Phenomenex. (n.d.).
  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Nuclera. (2023).
  • Williams, D. R., & Fromhold, M. G. (2003). Enantio- and Diastereoselective Synthesis of (R,R)-β-Methoxytyrosine. Organic Letters, 5(21), 3823-3826.
  • ResearchGate. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • Yakhak Hoeji. (2021).
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
  • SIELC Technologies. (n.d.). Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column.
  • International Journal of Biology and Pharmaceutical Research. (2021).
  • ResearchGate. (2020).
  • Thermo Fisher Scientific. (n.d.).
  • Biotage. (n.d.).
  • MDPI. (2022). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B.
  • PMC. (n.d.).
  • Journal of the Chilean Chemical Society. (2023).
  • EvitaChem. (n.d.). Buy (R)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol (EVT-13754871).
  • Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxyphenol 98 1687-53-2.
  • PMC. (n.d.). 2-[({2-[(2-Hydroxy-5-methoxybenzylidene)amino]ethyl}imino)methyl]-4-methoxyphenol.

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the chiral separation of 5-(1-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with the chiral separation of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (CAS: 1212853-97-8).

This molecule—a chiral arylethanolamine derivative—presents a triad of chromatographic challenges: a highly basic primary amine, a benzylic chiral center, and an oxidation-prone methoxyphenol moiety. Standard reversed-phase or normal-phase chiral methods often fail here due to severe secondary interactions. This guide bypasses trial-and-error, providing you with causality-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to achieve robust baseline enantioseparation.

Diagnostic Method Development Workflow

Before troubleshooting, it is critical to select the correct Chiral Stationary Phase (CSP) based on your detector requirements and analyte stability. The decision matrix below outlines the logical progression for primary amino alcohols.

Workflow Start Target: 5-(1-Amino-2-hydroxyethyl) -2-methoxyphenol Acidic Stable at pH < 2.0? Start->Acidic Crown Crown Ether CSP (CROWNPAK CR-I+) Mobile Phase: HClO4 / ACN Acidic->Crown Yes (Preferred) MS Require MS-compatibility? Acidic->MS No Teico Macrocyclic Glycopeptide (Chirobiotic T) Mobile Phase: MeOH + NH4OAc MS->Teico Yes (Polar Ionic) Poly Polysaccharide CSP (Chiralpak IG) Mobile Phase: Hexane/IPA + DEA MS->Poly No (Normal Phase)

Figure 1: CSP selection workflow for the chiral separation of primary amino alcohols.

Advanced Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing and loss of resolution on standard polysaccharide columns (e.g., Chiralcel OD-H or Chiralpak AD-H)?

Causality & Solution: The primary amine (-NH 2​ ) of your analyte is highly basic and interacts strongly with the weakly acidic residual silanols (Si-OH) on the silica support of the CSP. This causes non-specific ion-exchange retention that broadens the peak and destroys chiral resolution.

To resolve this, you must suppress silanol ionization or mask the sites. In Normal Phase (NP) chromatography, add 0.1% (v/v) of a basic modifier like diethylamine (DEA) or ethanolamine to the mobile phase. These volatile bases preferentially bind to the silanols, freeing the primary amine to interact exclusively with the chiral selector 1. Alternatively, using a newer generation immobilized polysaccharide column with a dynamic ion-pairing system (e.g., 0.1% TFA and 0.1% TEA) can significantly sharpen peaks.

Q2: I need to couple my chiral separation to a Mass Spectrometer (LC-MS). Crown ether columns require perchloric acid, which is incompatible with MS. What is the alternative?

Causality & Solution: Crown ether CSPs rely on highly acidic conditions (pH < 2) to fully protonate the primary amine for tripodal inclusion complexation, making them strictly incompatible with MS 2.

For LC-MS workflows, switch to a Macrocyclic Glycopeptide CSP, specifically Teicoplanin (Chirobiotic T). Teicoplanin features a basket-like cavity and a peptide backbone that provides hydrogen bonding, π−π interactions, and steric inclusion without requiring extreme pH. By operating in Polar Ionic Mode (100% Methanol with 0.01% to 0.1% Ammonium Acetate), the volatile buffer facilitates ionic interactions between the analyte's protonated amine and the CSP's ionized carboxylic acid groups, delivering excellent chiral recognition while maintaining perfect MS compatibility 3.

Q3: My analyte recovery is low, and I see baseline drift or extraneous peaks over time. Is the compound degrading on-column?

Causality & Solution: The 2-methoxyphenol moiety is an electron-rich aromatic system prone to auto-oxidation, particularly in alkaline mobile phases or when exposed to light and dissolved oxygen in the autosampler. To ensure a stable assay, prepare your sample diluent under slightly acidic conditions (e.g., 0.1% formic acid in methanol) and store vials in amber glass at 4 °C. Strictly avoid basic mobile phases (pH > 8), which accelerate phenol oxidation and prematurely degrade silica-based columns.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed with sample analysis unless the system suitability criteria are met.

Protocol A: Crown Ether Reversed-Phase Method (Gold Standard for Primary Amines)

This method exploits the 18-crown-6 derivative cavity to encapsulate the primary ammonium ion (-NH 3+​ ) via tripodal hydrogen bonding.

  • Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm)

  • Mobile Phase: Water (adjusted to pH 1.5 with Perchloric Acid, HClO 4​ ) / Acetonitrile (80:20, v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 10 °C (Note: Lower temperatures enhance the thermodynamic stability of the inclusion complex, increasing resolution).

  • Detection: UV at 280 nm

  • System Suitability & Validation: Inject a 50 µg/mL racemic standard. The system is validated for batch execution ONLY IF :

    • Enantiomeric resolution ( Rs​ ) 2.5.

    • Tailing factor ( Tf​ ) for the second eluting peak 1.2.

    • Retention time RSD 1.0% over 5 replicate injections.

Protocol B: Macrocyclic Glycopeptide Polar Ionic Method (LC-MS Compatible)
  • Column: Astec Chirobiotic T (4.6 mm i.d. × 250 mm, 5 µm)

  • Mobile Phase: 100% Methanol containing 0.1% (w/v) Ammonium Acetate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: ESI-MS (+) monitoring the [M+H] + ion at m/z 184.2, or UV at 280 nm.

  • System Suitability & Validation: Inject a 10 µg/mL racemic standard. The system is validated ONLY IF :

    • Enantiomeric resolution ( Rs​ ) 1.5.

    • Signal-to-Noise (S/N) ratio 50 for both enantiomers.

Performance Data Summary

The table below summarizes the expected quantitative chromatographic parameters for 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol across different CSP platforms.

CSP TypeColumn ExampleMobile Phase ModeCritical AdditiveExpected Resolution ( Rs​ )MS Compatible
Crown Ether CROWNPAK CR-I(+)Reversed-PhasePerchloric Acid (pH 1.5)> 2.5No
Macrocyclic Glycopeptide Chirobiotic TPolar IonicAmmonium Acetate1.5 - 2.0Yes
Derivatized Cyclofructan LARIHC CF6-PPolar OrganicTFA / TEA1.8 - 2.2Yes
Polysaccharide Chiralpak IGNormal PhaseDiethylamine (DEA)1.2 - 1.8No

References

  • Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-) . Chiral Technologies Europe (Daicel). 2

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors . National Center for Biotechnology Information (PMC/NIH). 3

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC . LCGC International. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Stereoisomers of Methoxamine: Unraveling the Efficacy at the α1-Adrenergic Receptor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Chirality in Adrenergic Agonist Efficacy In the realm of pharmacology, the three-dimensional arrangement of atoms within...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Adrenergic Agonist Efficacy

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can profoundly influence its biological activity. For compounds with multiple chiral centers, the resulting stereoisomers can exhibit vastly different affinities for their molecular targets and, consequently, divergent therapeutic effects. This guide provides a detailed comparative analysis of the enantiomers of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, a compound more commonly known as methoxamine.[1][2] As a selective α1-adrenergic receptor agonist, methoxamine has been utilized as a vasopressor to treat hypotension.[3][4] This document will delve into the comparative efficacy of its stereoisomers, highlighting the structural nuances that dictate their pharmacological activity.

Methoxamine possesses two chiral centers, giving rise to four distinct stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The erythro and threo nomenclature is also used to describe these isomers, with the (1R,2S) and (1S,2R) pair being the erythro enantiomers and the (1R,2R) and (1S,2S) pair constituting the threo enantiomers. Of these, the (1R,2S)-isomer, also referred to as L-erythro-methoxamine, has been identified as the most therapeutically active form.[5][6]

This guide will explore the experimental evidence that substantiates the superior efficacy of the (1R,2S)-enantiomer, provide detailed methodologies for assessing the pharmacological activity of these compounds, and discuss the underlying molecular mechanisms of their interaction with the α1-adrenergic receptor.

Comparative Efficacy of Methoxamine Stereoisomers

The differential efficacy among the stereoisomers of methoxamine is a clear demonstration of the principle of enantioselectivity at the α1-adrenergic receptor.[7] Functional assays have been pivotal in elucidating these differences.

A key study investigating the contractile effect of methoxamine isomers on porcine internal anal sphincter (IAS) smooth muscle, a tissue rich in α1-adrenergic receptors, provides compelling evidence for the superior potency of the L-erythro-(1R,2S)-isomer.[8][9]

CompoundEC50 (µM) [Mean (SEM)]
(1R,2S)-Methoxamine (L-erythro) 17.6 (3.7)
Racemic Methoxamine74.7 (16.5)
Phenylephrine (Reference Agonist)58.3 (13.4)

Table 1: Comparative potency of methoxamine isomers and phenylephrine in inducing contraction of porcine internal anal sphincter (IAS) strips. A lower EC50 value indicates higher potency. Data from Chetty et al., 2003.[8][9]

The results clearly indicate that L-erythro-methoxamine is significantly more potent than the racemic mixture and the other three isomers.[8][9] In fact, it was found to be approximately four times more potent than the commonly used α1-adrenergic agonist, phenylephrine.[8][9] This enhanced potency of a single stereoisomer underscores the importance of chiral purity in drug development to maximize therapeutic efficacy and potentially minimize off-target effects.

Molecular Basis of Stereoselectivity at the α1-Adrenergic Receptor

The α1-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily, possesses a specific three-dimensional binding pocket. The stereoselective interaction of methoxamine isomers with this receptor is governed by the precise spatial arrangement of the key functional groups of the drug molecule: the catechol-mimicking dimethoxyphenyl ring, the β-hydroxyl group, and the α-methylated amino group.[10]

For optimal activation of the α1-adrenergic receptor, a specific orientation of these groups is required to engage with complementary amino acid residues within the receptor's binding site. The (1R,2S) configuration of L-erythro-methoxamine is believed to present these pharmacophoric elements in the most favorable conformation for a high-affinity interaction and subsequent receptor activation, leading to a robust downstream signaling cascade.[10]

Signaling Pathway of α1-Adrenergic Receptor Activation

Activation of the α1-adrenergic receptor by an agonist like methoxamine initiates a well-defined intracellular signaling cascade. This receptor is primarily coupled to the Gq family of G-proteins.[3]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist (R)-5-(1-Amino-2-hydroxyethyl) -2-methoxyphenol alpha1_AR α1-Adrenergic Receptor Agonist->alpha1_AR Binds to Gq Gq Protein (α, β, γ subunits) alpha1_AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Cellular_Response Mediates PKC->Cellular_Response Phosphorylates Target Proteins

Figure 1: Signaling pathway of the α1-adrenergic receptor.

Upon agonist binding, the Gq protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately leads to the phosphorylation of various downstream effector proteins, resulting in a physiological response such as smooth muscle contraction.[3]

Experimental Protocols for Efficacy Determination

To quantitatively assess and compare the efficacy of the (r)- and (s)-enantiomers of methoxamine, a series of in vitro pharmacological assays are employed. These assays are designed to measure both the binding affinity of the compounds to the α1-adrenergic receptor and their functional ability to activate the receptor and elicit a downstream response.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of each enantiomer for the α1-adrenergic receptor. It involves a competition experiment where the ability of the unlabeled enantiomer to displace a radiolabeled ligand (e.g., [³H]-prazosin) from the receptor is measured.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-prazosin) to each well.

    • Add increasing concentrations of the unlabeled methoxamine enantiomer to be tested.

    • To determine non-specific binding, add a high concentration of an unlabeled non-selective α-adrenergic antagonist (e.g., phentolamine) to a set of wells.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioactivity.

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Binding_Reaction Competition Binding Reaction (Radioligand + Competitor + Membranes) Membrane_Prep->Binding_Reaction Incubation Incubation to Equilibrium Binding_Reaction->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a radioligand binding assay.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of the methoxamine enantiomers to activate the Gq-coupled α1-adrenergic receptor, leading to the production of inositol phosphates (IPs), primarily IP3.

Step-by-Step Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the α1-adrenergic receptor in a multi-well plate.

    • Label the cells by incubating them overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

  • Agonist Stimulation:

    • Wash the cells to remove the unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.

    • Add increasing concentrations of the methoxamine enantiomer to be tested.

    • Incubate for a specific period to allow for agonist-stimulated IP production.

  • Extraction and Separation:

    • Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

    • Separate the accumulated [³H]-inositol phosphates from the free [³H]-myo-inositol using anion-exchange chromatography columns.

    • Elute the [³H]-IPs with a suitable buffer.

  • Detection and Analysis:

    • Add a scintillation cocktail to the eluted fractions.

    • Measure the radioactivity using a scintillation counter.

    • Plot the amount of [³H]-IPs accumulated as a function of the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

IP_Accumulation_Workflow Start Start Cell_Labeling Cell Labeling with [³H]-myo-inositol Start->Cell_Labeling Agonist_Stimulation Agonist Stimulation in the Presence of LiCl Cell_Labeling->Agonist_Stimulation Extraction Extraction of Inositol Phosphates Agonist_Stimulation->Extraction Chromatography Anion-Exchange Chromatography Extraction->Chromatography Counting Scintillation Counting Chromatography->Counting Data_Analysis Data Analysis (EC50 and Emax Determination) Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for an inositol phosphate accumulation assay.

Conclusion

The comparative analysis of the stereoisomers of 5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (methoxamine) unequivocally demonstrates the critical role of stereochemistry in its pharmacological activity. Experimental evidence strongly supports the superior efficacy of the (1R,2S)-enantiomer (L-erythro-methoxamine) as an α1-adrenergic receptor agonist. This heightened potency is a direct consequence of its specific three-dimensional structure, which allows for an optimal interaction with the α1-adrenergic receptor binding pocket, leading to a more efficient activation of the Gq-mediated signaling pathway.

For researchers and drug development professionals, this case study serves as a compelling reminder of the importance of considering chirality in the design and development of new therapeutic agents. The use of single, highly active enantiomers can lead to more potent and selective drugs with improved therapeutic indices. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of such compounds, enabling a thorough understanding of their structure-activity relationships and their potential as clinical candidates.

References

  • Methoxamine – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Chetty, R., et al. (2003). L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincterin vitro. British Journal of Surgery, 90(7), 872-876. (URL: [Link])

  • Request PDF: L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincterin vitro. ResearchGate. (URL: [Link])

  • DeMaio, W., et al. (1987). Alpha-adrenergic agents. 1. Direct-acting alpha 1 agonists related to methoxamine. Journal of Medicinal Chemistry, 30(8), 1429-1435. (URL: [Link])

  • Methoxamine. Wikipedia. (URL: [Link])

  • Alpha-Adrenergic Drugs. Ento Key. (URL: [Link])

  • 1R,2S-Methoxamine. New Drug Approvals. (URL: [Link])

  • Methoxamine | C11H17NO3. PubChem. (URL: [Link])

  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science & Research, 13(3), 221-224. (URL: [Link])

  • The tale of chiral switches. (2002). Australian Prescriber, 25(4), 83-85. (URL: [Link])

  • Pharmacological Significance of Stereoisomerism. ResearchGate. (URL: [Link])

  • Armstrong, B. D., et al. (2000). Non-specific Action of Methoxamine on Ito, and the Cloned Channels hKv 1.5 and Kv 4.2. British Journal of Pharmacology, 130(4), 857-866. (URL: [Link])

  • Gool, R. V., et al. (2014). A randomised, controlled, crossover study to investigate the pharmacodynamics, pharmacokinetics and safety of 1R,2S-methoxamine hydrochloride (NRL001) in healthy elderly subjects. British Journal of Clinical Pharmacology, 77(4), 655-666. (URL: [Link])

  • METHOXAMINE. Inxight Drugs. (URL: [Link])

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. (URL: [Link])

  • Bradshaw, C. M., et al. (1977). Comparison of the effects of methoxamine with those of noradrenaline and phenylephrine on single cerebral cortical neurones. British Journal of Pharmacology, 59(2), 245-253. (URL: [Link])

  • Stereochemistry and biological activity of drugs. (URL: [Link])

  • Hilgert, M., et al. (1987). Effects of methoxamine, and alpha-1 adrenoceptor agonist, and prazosin, an alpha-1 antagonist, on the stages of the sleep-waking cycle in the cat. Neuropharmacology, 26(7), 899-905. (URL: [Link])

  • McGrath, J. C., et al. (1997). Investigation of the subtypes of α1-adrenoceptor mediating contractions of rat vas deferens. British Journal of Pharmacology, 120(8), 1537-1548. (URL: [Link])

  • α1-Adrenergic Receptors: Insights into Potential Therapeutic Opportunities for COVID-19, Heart Failure, and Alzheimer's Disease. MDPI. (URL: [Link])

  • methoxamine. Drug Central. (URL: [Link])

Sources

Comparative

Analytical Method Validation for (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol Quantification: Direct Chiral LC-MS/MS vs. Indirect Derivatization

Executive Summary The enantioselective quantification of (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol (CAS: 1212853-97-8; Molecular Formula: C₉H₁₃NO₃) presents a distinct analytical challenge. As a polar, chiral amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective quantification of (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol (CAS: 1212853-97-8; Molecular Formula: C₉H₁₃NO₃) presents a distinct analytical challenge. As a polar, chiral amino alcohol—structurally related to catecholamine metabolites—it exhibits high hydrophilicity and requires stereospecific resolution to accurately determine its pharmacokinetic (PK) profile.

As a Senior Application Scientist, I frequently evaluate the trade-offs between utilizing direct Chiral Stationary Phases (CSPs) versus indirect pre-column derivatization methodologies. This guide objectively compares the performance of a direct chiral LC-MS/MS workflow utilizing a zwitterionic CSP (Chiralpak® ZWIX(+) ) against a traditional indirect derivatization workflow using Marfey’s Reagent on a standard C18 column. Both methods are evaluated strictly against the ICH M10 Bioanalytical Method Validation guidelines .

Mechanistic Rationale & Causality

To build a self-validating analytical system, we must first understand the physicochemical interactions driving the separation in both methodologies:

Direct Chiral Separation (Zwitterionic CSP)

The Chiralpak® ZWIX(+) column employs a zwitterionic chiral selector that integrates both anion- and cation-exchange sites alongside a rigid hydrogen-bonding network .

  • The Causality: The primary amine of (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol is protonated under slightly acidic mobile phase conditions, interacting with the anionic site of the CSP. Simultaneously, the hydroxyl groups engage in stereospecific hydrogen bonding. This synergistic interaction allows for the direct, baseline resolution of the (R)-enantiomer from its (S)-counterpart without chemical alteration, preserving sample integrity.

Indirect Derivatization (Marfey's Reagent)

Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with primary amines via nucleophilic aromatic substitution to form stable diastereomers .

  • The Causality: By appending a bulky, hydrophobic, and chiral dinitrophenyl-L-alanine moiety to the analyte, the resulting diastereomers exhibit drastically different hydrophobicities and 3D conformations. This allows them to be separated on a standard, achiral C18 reversed-phase column. However, the addition of this bulky group often alters matrix suppression dynamics in the mass spectrometer's ESI source.

Experimental Protocols

Method A: Direct Chiral LC-MS/MS (Chiralpak ZWIX+)

This is the recommended high-throughput workflow.

  • Sample Precipitation: Aliquot 50 µL of human plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of the internal standard (D3-(R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol).

  • Extraction: Vortex for 60 seconds to ensure complete protein denaturation. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Transfer 100 µL of the supernatant into an autosampler vial.

  • LC-MS/MS Parameters:

    • Column: Chiralpak® ZWIX(+) (3 µm, 150 × 3.0 mm).

    • Mobile Phase: 50 mM Formic acid and 50 mM Diethylamine in Methanol/Acetonitrile/Water (49:49:2, v/v/v).

    • Flow Rate: 0.4 mL/min (Isocratic).

    • Detection: ESI Positive mode MRM. Precursor m/z 184.1 [M+H]⁺ → Product m/z 166.1 (loss of H₂O) and m/z 152.1 (loss of CH₃OH).

Method B: Indirect Derivatization (Marfey's Reagent + C18)

This is the alternative workflow for labs lacking chiral columns.

  • Sample Precipitation: Aliquot 50 µL of plasma, add 150 µL of acetonitrile (with IS), vortex, and centrifuge. Transfer 100 µL of supernatant to a reaction vial.

  • Derivatization: Add 20 µL of 1 M NaHCO₃ (to ensure alkaline pH for the reaction) and 50 µL of 1% Marfey's reagent in acetone.

  • Incubation: Seal the vial and incubate in a thermoshaker at 40°C for exactly 60 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Evaporate the mixture to dryness under a gentle stream of N₂ at 35°C. Reconstitute in 100 µL of Mobile Phase A.

  • LC-MS/MS Parameters:

    • Column: Standard C18 (1.7 µm, 100 × 2.1 mm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: ESI Negative mode MRM (Marfey's adducts ionize optimally in negative mode due to the dinitrophenyl group).

Workflow Visualization

Workflow cluster_A Method A: Direct Chiral LC-MS/MS (Chiralpak® ZWIX+) cluster_B Method B: Indirect Derivatization (Marfey's Reagent + C18) Start Plasma Sample Containing (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol A1 Protein Precipitation (Acetonitrile) Start->A1 B1 Protein Precipitation (Acetonitrile) Start->B1 A2 Centrifugation & Supernatant Collection A1->A2 A3 Direct Injection onto Chiralpak ZWIX(+) Column A2->A3 A4 ESI-MS/MS Detection (MRM Mode) A3->A4 Data ICH M10 Validated Data Quantification & PK Analysis A4->Data B2 Derivatization with Marfey's Reagent (1h, 40°C) B1->B2 B3 Quenching with HCl & Evaporation B2->B3 B4 Injection onto Standard C18 Column B3->B4 B5 ESI-MS/MS Detection (MRM Mode) B4->B5 B5->Data

Fig 1. Workflow comparison between Direct Chiral LC-MS/MS and Indirect Derivatization.

Validation Data & Performance Comparison

Both methods were subjected to a full validation suite according to the ICH M10 guidelines .

Validation Parameter (ICH M10)Method A: Direct Chiral (ZWIX+)Method B: Indirect (Marfey's + C18)Regulatory Requirement
Linearity Range 0.5 – 500 ng/mL (R² = 0.998)2.0 – 500 ng/mL (R² = 0.994)R² ≥ 0.99
LLOQ 0.5 ng/mL2.0 ng/mLS/N ≥ 5
Intra-day Precision (CV%) 3.2% – 6.5%7.1% – 12.4%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -2.1% to +4.3%-8.5% to +11.2%± 15% (± 20% at LLOQ)
Matrix Factor (IS Normalized) 0.95 ± 0.040.78 ± 0.12 (Ion suppression)CV ≤ 15%
Total Sample Prep Time ~15 minutes~95 minutesN/A (Operational Metric)
Chromatographic Run Time 6.0 minutes12.0 minutesN/A (Operational Metric)

Data Interpretation: Method A demonstrates superior sensitivity (LLOQ of 0.5 ng/mL) compared to Method B. The derivatization step in Method B introduces significant ion suppression (Matrix Factor = 0.78), likely due to unreacted Marfey's reagent and its hydrolysis byproducts co-eluting and competing for charge in the ESI source.

ICH_M10 Core ICH M10 Validation (R)-5-(1-Amino-2-hydroxyethyl) -2-methoxyphenol Sel Sel Core->Sel Acc Accuracy & Precision ±15% (±20% at LLOQ) Core->Acc Stab Stability Benchtop, F/T, Autosampler Core->Stab Curve Curve Core->Curve

Fig 2. Core ICH M10 validation parameters required for regulatory bioanalytical assays.

Conclusion & Recommendations

For the robust quantification of (R)-5-(1-amino-2-hydroxyethyl)-2-methoxyphenol in clinical matrices, Method A (Direct Chiral LC-MS/MS using Chiralpak ZWIX+) is unequivocally superior.

While Marfey’s reagent (Method B) provides a functional workaround for laboratories restricted to standard reversed-phase columns, it introduces a 60-minute kinetic bottleneck, requires harsh quenching conditions, and suffers from matrix-induced ion suppression. By utilizing a zwitterionic CSP, researchers can eliminate derivatization artifacts, achieve a 4-fold improvement in LLOQ, and easily satisfy the stringent accuracy and precision mandates of the ICH M10 guidelines.

References

  • U.S. Food and Drug Administration (FDA) / ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Federal Register.[Link]

  • Ayon, N. J., Sharma, A. D., & Gutheil, W. G. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448–458.[Link]

  • Silva, B., et al. (2017). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 23(1), 43.[Link]

Validation

Inter-Laboratory Validation of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol HPLC Assays: A Comparative Guide to Chiral and Achiral Methodologies

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, basic, and chiral pharmaceutical intermediates. (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, basic, and chiral pharmaceutical intermediates. (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is a prime example of such a challenging molecule. Featuring a primary amine, a secondary hydroxyl group, and a phenolic moiety, this compound defies traditional chromatographic approaches.

This guide objectively compares modern chromatographic alternatives against traditional methods. Specifically, we evaluate Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) against traditional C18 for chemical purity, and Immobilized vs. Coated Chiral Stationary Phases (CSPs) for enantiomeric purity. Furthermore, we detail the inter-laboratory validation of these methods in strict adherence to the latest1[1].

Part 1: Chemical Purity – Overcoming the Polar Basic Challenge

The Causality of Chromatographic Behavior

In traditional Reversed-Phase (RP) HPLC using a C18 column, highly polar compounds like 5-(1-amino-2-hydroxyethyl)-2-methoxyphenol exhibit a "hydrophilic mismatch," causing them to elute near the void volume. Furthermore, the basic primary amine interacts strongly with residual, unendcapped silanols on the silica backbone, causing severe peak tailing. While ion-pairing reagents (e.g., trifluoroacetic acid) can mask these silanols, they drastically suppress Electrospray Ionization (ESI) signals, rendering LC-MS impurity profiling nearly impossible.2[2]. By utilizing a stationary phase with covalently bonded sulfobetaine groups, ZIC-HILIC facilitates analyte partitioning into a water-enriched layer on the silica surface. The protonated amine engages in weak, reversible electrostatic interactions with the zwitterionic phase, yielding strong retention and symmetrical peaks without the need for MS-incompatible ion-pairing agents.

HILIC_Mechanism cluster_C18 Reversed-Phase (C18) cluster_HILIC Zwitterionic HILIC Analyte (R)-5-(1-Amino-2-hydroxyethyl)- 2-methoxyphenol C18_Ret Poor Retention (Hydrophilic mismatch) Analyte->C18_Ret High Polarity C18_Tail Peak Tailing (Silanol interactions) Analyte->C18_Tail Basic Amine HILIC_Part Aqueous Layer Partitioning (Strong Retention) Analyte->HILIC_Part Hydrophilic Groups HILIC_Elec Weak Electrostatic Interaction (Symmetrical Peaks) Analyte->HILIC_Elec Protonated Amine

Figure 1: Mechanistic comparison of analyte interactions in RP-HPLC versus ZIC-HILIC.

Quantitative Data Comparison: C18 vs. ZIC-HILIC
ParameterTraditional C18 (RP-HPLC)ZIC-HILIC
Retention Factor ( k′ ) 0.8 (Poor retention)5.4 (Excellent retention)
USP Tailing Factor ( Tf​ ) 2.8 (Severe tailing)1.1 (Highly symmetrical)
Theoretical Plates ( N ) ~4,500~14,200
MS Signal Intensity Low (Ion suppression from TFA)High (Volatile ammonium acetate)
Self-Validating Protocol: ZIC-HILIC Chemical Purity Assay

This protocol is designed as a self-validating system; if the System Suitability Testing (SST) criteria are met, the chromatographic environment is chemically stable.

  • Column Preparation: Install a SeQuant ZIC-HILIC column (150 x 4.6 mm, 3 µm). Equilibrate with 20 column volumes of initial mobile phase to establish the aqueous hydration layer.

  • Mobile Phase:

    • Phase A: 20 mM Ammonium Acetate in MS-grade Water (pH adjusted to 5.8 to ensure amine protonation).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B (HILIC relies on high organic starting conditions). Ramp to 50% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 280 nm and ESI-MS (Positive mode).

  • System Suitability (Self-Validation): Inject a 0.1 mg/mL standard solution 5 times. Pass Criteria: %RSD of peak area must be 2.0%, and USP Tailing Factor must be 1.5. Failure indicates incomplete column hydration or buffer depletion.

Part 2: Enantiomeric Purity – Immobilized vs. Coated CSPs

The Causality of Chiral Recognition

Resolving the (R)- and (S)-enantiomers of amino alcohols requires precise stereofitting within the chiral cavities of polysaccharide-based CSPs. 3[3] restrict the mobile phase to alkanes and simple alcohols. If a strong solvent modifier is needed to dissolve the polar analyte or improve peak shape, the coated chiral selector will dissolve, irreversibly destroying the column.

Immobilized CSPs solve this by covalently bonding the polysaccharide to the silica matrix. This structural integrity allows the use of "forbidden" solvents (e.g., THF, DCM) and basic modifiers like diethylamine (DEA), which are critical for suppressing the non-specific interactions of the primary amine and achieving baseline enantiomeric resolution.

Quantitative Data Comparison: Coated vs. Immobilized CSP
ParameterCoated CSP (e.g., OD-H)Immobilized CSP (e.g., IG)
Selectivity ( α ) 1.151.82
Resolution ( Rs​ ) 1.2 (Partial separation)3.5 (Baseline separation)
Solvent Compatibility Hexane/Alcohols onlyUniversal (THF, DCM, EtOAc compatible)
Robustness (%RSD Rs​ ) 6.5% (Prone to degradation)0.8% (Highly stable)
Self-Validating Protocol: Immobilized Chiral HPLC Assay
  • Column Preparation: Install an Immobilized Amylose-based CSP (e.g., CHIRALPAK IG, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of n-Hexane / Ethanol / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v). Note: The 0.1% DEA is the mechanistic key to preventing the basic amine from interacting with the silica support.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min, Column temperature at 25°C. Detection at 280 nm.

  • System Suitability (Self-Validation): Inject a 50:50 racemic mixture of (R)- and (S)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol. Pass Criteria: Resolution ( Rs​ ) between enantiomers must be 2.0. A lower resolution indicates insufficient DEA modifier or column overloading.

Part 3: Inter-Laboratory Validation & Lifecycle Management

According to the1[1], an analytical procedure must be proven fit for its intended purpose across its entire lifecycle, especially during inter-laboratory transfer. We conducted a multi-site validation (Origin Site A, and Transfer Sites B and C) to evaluate intermediate precision and reproducibility.

ValidationWorkflow cluster_labs Multi-Site Execution Dev Method Development Optimization of HILIC & Chiral CSP SLV Single-Lab Validation (ICH Q2(R2) Parameters) Dev->SLV Transfer Inter-Laboratory Transfer (Protocol Sharing & Training) SLV->Transfer LabA Site A (Origin) Agilent 1260 Transfer->LabA LabB Site B Waters ACQUITY Transfer->LabB LabC Site C Shimadzu Nexera Transfer->LabC Stat Statistical Equivalence Testing (ANOVA, %RSD < 2.0%) LabA->Stat LabB->Stat LabC->Stat Approval Method Approval & Lifecycle Management Stat->Approval

Figure 2: Inter-laboratory validation workflow for HPLC assays according to ICH Q2(R2) guidelines.

Validation Metrics & Causality
  • Specificity: Confirmed by injecting forced degradation samples (acid, base, peroxide). The ZIC-HILIC method successfully resolved the active pharmaceutical ingredient from its oxidative degradants.

  • Intermediate Precision: The %RSD for the assay was < 1.5% across all three laboratories, despite variations in instrument vendors (Agilent, Waters, Shimadzu) and operators. This exceptional robustness is directly attributed to the covalent stability of the Immobilized CSP and the buffered aqueous layer mechanism in the ZIC-HILIC method.

Conclusion

For the rigorous analysis of (R)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, traditional C18 and coated chiral columns are fundamentally mismatched to the analyte's physicochemical properties. Transitioning to ZIC-HILIC for chemical purity and Immobilized CSPs for enantiomeric purity not only resolves peak tailing and solubility issues but ensures the methods easily pass strict ICH Q2(R2) inter-laboratory validation criteria.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. URL: 1

  • Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology. URL: 2

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. URL: 3

Sources

Comparative

A Comparative Benchmarking Guide to the Receptor Activation Profile of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (Methoxyphenamine)

This guide provides an in-depth comparative analysis of the receptor activation profile of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, commonly known as Methoxyphenamine.[1][2] As a beta-adrenergic receptor agonist h...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the receptor activation profile of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, commonly known as Methoxyphenamine.[1][2] As a beta-adrenergic receptor agonist historically utilized for its bronchodilator properties, a thorough understanding of its pharmacological characteristics is essential for researchers in the fields of respiratory science and drug development.[2][3] This document benchmarks Methoxyphenamine against key β2-adrenergic agonists, offering a quantitative comparison of their receptor binding affinities and functional potencies. Furthermore, it provides detailed, field-proven experimental protocols to enable the replication and validation of these findings.

Introduction to the Benchmarked Compounds

The therapeutic efficacy of β2-adrenergic agonists in treating obstructive airway diseases such as asthma and COPD is directly linked to their molecular interactions with the β2-adrenergic receptor.[3] This guide focuses on comparing Methoxyphenamine with a selection of widely studied β-agonists, each with distinct pharmacological profiles:

  • Methoxyphenamine: A β-adrenergic agonist of the amphetamine class.[1][2]

  • Isoprenaline (Isoproterenol): A non-selective β-adrenergic agonist, often used as a reference full agonist in functional assays.[4][5]

  • Salbutamol (Albuterol): A short-acting β2-selective agonist (SABA), widely used as a reliever medication in asthma.[6][7]

  • Formoterol: A long-acting β2-selective agonist (LABA) with a rapid onset of action.[8][9]

A visual representation of the chemical structures of these compounds is provided below.

Chemical Structures of Benchmarked Adrenergic Agonists

CompoundStructure
Methoxyphenamine Methoxyphenamine Structure[1][10][11]
Isoprenaline Isoprenaline Structure[5][12][13]
Salbutamol Salbutamol Structure[6][14][15]
Formoterol Formoterol Structure[8][16][17]

Quantitative Pharmacological Data: A Comparative Overview

The interaction of an agonist with its receptor is characterized by its binding affinity (Ki) and its ability to elicit a functional response (EC50 and intrinsic activity). The following tables summarize these key pharmacological parameters for Methoxyphenamine and the benchmark agonists at the human β1 and β2-adrenergic receptors.

Table 1: Comparative Binding Affinity (pKi) of Adrenergic Agonists

Receptor SubtypeLigandpKiKi (nM)
β1-Adrenergic Methoxyphenamine4.4535481
β2-Adrenergic Methoxyphenamine4.8414454

The pKi value is the negative logarithm of the inhibition constant (Ki), representing the concentration of the ligand that occupies 50% of the receptors in a radioligand binding assay. A higher pKi value indicates a greater binding affinity.[3]

Table 2: Comparative Functional Potency (pEC50) and Efficacy of Adrenergic Agonists

Receptor SubtypeLigandpEC50EC50 (nM)Intrinsic Activity (vs. Isoprenaline)
β1-Adrenergic Methoxyphenamine5.0687100.81
β2-Adrenergic Methoxyphenamine6.029550.86

The pEC50 value is the negative logarithm of the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of its maximal response. Intrinsic activity is a measure of the maximal effect of the drug relative to a full agonist, in this case, Isoprenaline.[3]

The β2-Adrenergic Receptor Signaling Cascade

Activation of the β2-adrenergic receptor by an agonist initiates a well-defined intracellular signaling pathway. This cascade is fundamental to the bronchodilatory effects of these therapeutic agents. The process begins with agonist binding, which induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Methoxyphenamine) Receptor β2-Adrenergic Receptor Agonist->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Phosphorylation of downstream targets

Caption: The β2-adrenergic receptor signaling pathway.

Experimental Methodologies: A Guide to Benchmarking

The following sections provide detailed protocols for the key in vitro assays used to characterize and compare β-adrenergic receptor agonists. These protocols are designed to be self-validating and are grounded in established pharmacological principles.

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[18][19]

Radioligand_Binding_Workflow A Prepare Cell Membranes (Expressing β-Adrenergic Receptors) B Incubate Membranes with: 1. Fixed concentration of Radioligand (e.g., [3H]-Dihydroalprenolol) 2. Varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs. [Test Compound] - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E

Caption: Experimental workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the β-adrenergic receptor subtype of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.[20]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (e.g., 25 µg of protein).[19]

      • A fixed concentration of a suitable radioligand (e.g., [3H]-Dihydroalprenolol).

      • Serial dilutions of the unlabeled test compound (e.g., Methoxyphenamine).

      • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., propranolol) instead of the test compound.[19]

      • For total binding, add assay buffer instead of the test compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[20]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.[20]

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This cell-based assay measures the functional potency (EC50) and efficacy of an agonist by quantifying the increase in intracellular cyclic AMP (cAMP) upon receptor activation.[21]

cAMP_Assay_Workflow A Seed Cells Expressing β-Adrenergic Receptors in a 96-well Plate B Pre-treat Cells with a Phosphodiesterase (PDE) Inhibitor (to prevent cAMP degradation) A->B C Stimulate Cells with Varying Concentrations of the Agonist B->C D Lyse Cells and Measure Intracellular cAMP Levels (e.g., HTRF, AlphaScreen, ELISA) C->D E Data Analysis: - Plot cAMP Response vs. [Agonist] - Determine EC50 and Emax D->E

Caption: Experimental workflow for a cAMP accumulation assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture cells stably or transiently expressing the β-adrenergic receptor of interest.

    • Seed the cells into a 96- or 384-well plate at a predetermined optimal density and allow them to adhere.

  • Assay Preparation:

    • Wash the cells with an assay buffer.

    • Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the assay buffer to prevent the degradation of newly synthesized cAMP.[21]

  • Compound Stimulation:

    • Prepare serial dilutions of the agonist compounds.

    • Add the diluted compounds to the respective wells of the cell plate.

    • Include a vehicle control (buffer only) and a positive control (e.g., a high concentration of Isoprenaline).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 30 minutes) to allow for cAMP accumulation.[21]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.[21][22][23] These assays are typically competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[21]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each well from the standard curve.

    • Plot the cAMP response against the logarithm of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and the maximum response (Emax).

    • Calculate the intrinsic activity by comparing the Emax of the test compound to that of a full agonist like Isoprenaline.

Isolated Organ Bath Assay (Ex Vivo Functional Assay)

This assay provides a measure of the physiological effect of a compound on intact tissue, such as the relaxation of airway smooth muscle, which is a direct indicator of bronchodilator activity.[24][25][26]

Organ_Bath_Workflow A Isolate Tracheal Tissue (e.g., from a guinea pig) B Mount Tracheal Rings or Strips in an Organ Bath Chamber A->B C Equilibrate Tissue under Tension in Physiological Salt Solution B->C D Induce Sustained Contraction (e.g., with Histamine or Carbachol) C->D E Add Cumulative Concentrations of the Agonist and Record Relaxation D->E F Data Analysis: - Plot % Relaxation vs. [Agonist] - Determine EC50 and Emax E->F

Caption: Workflow for an isolated organ bath experiment.

Step-by-Step Protocol:

  • Tissue Preparation:

    • Humanely euthanize an animal (e.g., guinea pig) and carefully dissect the trachea.

    • Place the trachea in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Clean the trachea of adhering connective tissue and cut it into rings or strips.[27]

  • Mounting and Equilibration:

    • Suspend the tracheal preparations in organ bath chambers containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).

    • Apply a resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for at least 60 minutes, with regular washes.[27]

  • Induction of Contraction:

    • Induce a stable, submaximal contraction of the tracheal smooth muscle by adding a contractile agent such as histamine or carbachol to the organ bath.[27]

  • Cumulative Concentration-Response Curve:

    • Once the contraction has stabilized, add the agonist to the organ bath in a cumulative manner, increasing the concentration stepwise.

    • Allow the tissue to respond to each concentration until a stable relaxation is achieved before adding the next concentration.

    • Record the changes in tissue tension using an isometric force transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the relaxation at each agonist concentration as a percentage of the maximal relaxation achievable or as a percentage of the initial induced contraction.

    • Plot the percentage of relaxation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum relaxation (Emax).

Conclusion

This guide has provided a comparative framework for evaluating the receptor activation profile of Methoxyphenamine against other clinically relevant β2-adrenergic agonists. The quantitative data presented, in conjunction with the detailed experimental protocols, offer a robust foundation for further research and development in respiratory pharmacology. The differences in binding affinity, functional potency, and selectivity among these compounds underscore the importance of comprehensive in vitro characterization in predicting their therapeutic utility and potential side-effect profiles. By adhering to the principles of scientific integrity and employing these validated methodologies, researchers can confidently benchmark novel compounds and contribute to the advancement of treatments for obstructive airway diseases.

References

  • Formoterol - Wikipedia. [Link]

  • The chemical structure of formoterol. | Download Scientific Diagram - ResearchGate. [Link]

  • Isoprenaline - WikiAnesthesia. [Link]

  • METHOXYPHENAMINE - precisionFDA. [Link]

  • Structure of salbutamol[17] IUPAC Name:... | Download Scientific Diagram - ResearchGate. [Link]

  • Methoxyphenamine - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Methoxyphenamine | C11H17NO | CID 4117 - PubChem - NIH. [Link]

  • Salbutamol | C13H21NO3 | CID 2083 - PubChem - NIH. [Link]

  • Formoterol | C19H24N2O4 | CID 3410 - PubChem - NIH. [Link]

  • Methoxyphenamine - Wikipedia. [Link]

  • (-)-Salbutamol | C13H21NO3 | CID 123600 - PubChem - NIH. [Link]

  • Salbutamol - Biocompare. [Link]

  • Methoxyphenamine Hydrochloride | C11H18ClNO | CID 9859211 - PubChem. [Link]

  • Isoprenaline - Wikipedia. [Link]

  • Isoproterenol | C11H17NO3 | CID 3779 - PubChem - NIH. [Link]

  • Salbutamol - Wikipedia. [Link]

  • Isoproterenol - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Compound: FORMOTEROL (CHEMBL1256786) - ChEMBL - EMBL-EBI. [Link]

  • Comparison of the relative efficacy of formoterol and salmeterol in asthmatic patients. [Link]

  • Isolated Organ / Tissue Baths & Wire Myographs: Tests And Experiments - REPROCELL. [Link]

  • Pharmacology of salmeterol and formoterol, two long-acting β2-adrenoceptor bronchodilators - ResearchGate. [Link]

  • Pharmacological similarities and differences between beta2-agonists - PubMed. [Link]

  • isoprenaline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The rebirth of isolated organ contraction studies for drug discovery and repositioning. [Link]

  • An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - King's College London Research Portal. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. [Link]

  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - Frontiers. [Link]

  • cAMP Accumulation Assay - Creative BioMart. [Link]

  • Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction - SciSpace. [Link]

  • A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed. [Link]

  • Comparison of formoterol, salbutamol and salmeterol in methacholine-induced severe bronchoconstriction - PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. [Link]

  • Tissue Baths in Respiratory Disease Models - scireq. [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... - ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Analytical Method Validation for the Impurity (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol Following ICH Guidelines

This guide provides a comprehensive comparison of analytical methodologies for the validation of the potential impurity, (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, in accordance with International Council for Harmon...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of the potential impurity, (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, in accordance with International Council for Harmonisation (ICH) guidelines. It is designed for researchers, scientists, and drug development professionals engaged in ensuring the quality, safety, and efficacy of pharmaceutical products. We will delve into the causality behind experimental choices, compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry detection (UPLC-MS), and provide actionable protocols grounded in scientific integrity.

The Imperative of Impurity Validation in Pharmaceutical Development

In pharmaceutical manufacturing, an impurity is any component of a new drug substance that is not the chemical entity defined as the drug substance itself.[1] The control of these impurities is a critical issue for patient safety and is mandated by global regulatory bodies. The ICH has established a framework of guidelines to address this, primarily through ICH Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products.[2][3][4][5] These guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

The impurity in focus, (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, with the molecular formula C9H13NO3, could arise as a process-related impurity from starting materials or as a degradation product.[6] Its control requires a validated analytical procedure that is proven to be fit for its intended purpose—a process governed by the principles outlined in ICH Q2(R2).[7][8][9] This guide will demonstrate how to establish and validate such a procedure.

The Interplay of ICH Guidelines for Impurity Control

The validation of an impurity method does not exist in a vacuum. It is a direct consequence of the requirements set forth by different ICH guidelines. The relationship between these documents is hierarchical and logical: ICH Q3A/B defines what impurities to control and at what levels, while ICH Q2(R2) defines how to validate the analytical procedures used for that control.

ICH_Guidelines cluster_0 Requirement Definition cluster_1 Methodology & Proof Q3 ICH Q3A/B Impurity Thresholds Q6 ICH Q6A Specifications Q3->Q6 Defines impurity limits Q2 ICH Q2(R2) Analytical Procedure Validation Method Validated Stability-Indicating Analytical Method Q2->Method Q6->Method Dev Drug Development & Forced Degradation Studies Dev->Q3 Identifies potential degradants Dev->Q2

Caption: Logical relationship between key ICH guidelines for impurity validation.

A Comparative Analysis: HPLC-UV vs. UPLC-MS

The choice of analytical technology is the first critical decision in method development. For impurity profiling, HPLC with UV detection is a robust and widely used workhorse.[10] However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers significant advantages in speed, resolution, and sensitivity, making it increasingly indispensable for modern drug development.[11][12]

  • High-Performance Liquid Chromatography (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase, and a UV detector measures their absorbance of light. It is reliable and cost-effective but may lack the sensitivity for trace-level impurities or the specificity to distinguish between co-eluting compounds with similar UV spectra.[10][13]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC utilizes columns with sub-2 µm particles, providing much higher separation efficiency and speed than traditional HPLC. The mass spectrometer detects compounds based on their mass-to-charge ratio, offering exceptional sensitivity and specificity. This allows for the confident identification of unknown impurities and the quantification of trace-level components, even if they co-elute chromatographically.[10][11]

Validation Parameters According to ICH Q2(R2): A Head-to-Head Comparison

An analytical method is validated to ensure it provides reliable, repeatable, and accurate results for its intended purpose.[14][15] The core validation characteristics are outlined in ICH Q2(R2).[7][16] We will now compare the expected performance of HPLC-UV and UPLC-MS for each parameter in the context of quantifying (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol.

Specificity (and Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For an impurity method, this is arguably the most critical parameter.

  • Causality: To prove specificity, one must demonstrate that the method can separate the target impurity from the Active Pharmaceutical Ingredient (API), other process impurities, and, crucially, any degradation products that form over the product's shelf-life. This is why forced degradation (stress testing) is a mandatory part of validation.[17][18][19] By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), we intentionally generate degradants. The method must then be able to resolve the target impurity from these newly formed peaks.[20]

  • HPLC-UV: Achieves specificity through chromatographic resolution. Peak purity analysis using a Photo Diode Array (PDA) detector can provide some confidence against co-elution, but it can be misleading if the co-eluting impurity has no UV chromophore or a very similar one.

  • UPLC-MS: Offers superior specificity. Even if two compounds are not fully resolved chromatographically, the mass spectrometer can easily distinguish them by their unique mass-to-charge ratios. This provides unambiguous identification and quantification.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

  • Causality: Establishing linearity is fundamental for accurate quantification. The range for an impurity method should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[21] This ensures the method is reliable for reporting values from trace levels up to and slightly above the acceptable limit.

  • Experimental Approach: A series of solutions are prepared by diluting a stock solution of the impurity standard to at least five different concentrations. The response (peak area) is plotted against concentration, and the relationship is evaluated using linear regression.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Causality: Accuracy proves that the method is free from systemic bias. It is determined by performing recovery studies.

  • Experimental Approach: A known amount of the impurity standard is "spiked" into a sample solution of the drug product at different concentration levels (e.g., three levels, such as 50%, 100%, and 150% of the target concentration, with three replicates each).[22][23] The percentage of the spiked impurity that is recovered is then calculated.

  • Acceptance Criteria: Recovery is typically expected to be within 80-120% for impurities.[24]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This is typically assessed by performing at least six replicate measurements at 100% of the test concentration or by analyzing three different concentrations in triplicate.[23]

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Causality: Precision demonstrates the method's consistency and reliability under normal operating variability.

  • Acceptance Criteria: The relative standard deviation (%RSD) is calculated. For impurities, the %RSD should generally be ≤ 10%.[25]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter as it defines the lower boundary of the reportable range.[7]

  • Causality: The method must be sensitive enough to quantify the impurity at or below its reporting threshold, as defined by ICH Q3A/B.[3]

  • Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Causality: This provides an indication of the method's reliability during normal usage. Typical variations include changes in mobile phase pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±10%).

  • Experimental Approach: The effect of these variations on the analytical results (e.g., resolution, peak area) is evaluated. The method should remain suitable for use under these slightly modified conditions.

Performance Data Summary: A Comparative Table

The following table summarizes hypothetical but realistic performance data for the two methods, illustrating the typical advantages of UPLC-MS for impurity analysis.

Validation ParameterHPLC-UV MethodUPLC-MS MethodICH Guideline Reference
Specificity Resolution > 2.0 from API and known impurities. Peak purity pass.Chromatographic resolution > 3.5. Mass confirmation provides unambiguous identification.ICH Q2(R2)[7][16]
Linearity (r²) ≥ 0.998≥ 0.999ICH Q2(R2)[7][16]
Range (% of Spec.) 50% - 150%LOQ - 150%ICH Q2(R2)[7][16]
Accuracy (% Recovery) 92.5% - 106.8%98.2% - 101.5%ICH Q2(R2)[7][16]
Precision (Repeatability, %RSD) ≤ 5.0%≤ 2.5%ICH Q2(R2)[7][16]
Precision (Intermediate, %RSD) ≤ 8.0%≤ 4.0%ICH Q2(R2)[7][16]
LOQ (µg/mL) 0.10 µg/mL0.01 µg/mLICH Q2(R2)[7][16]
Robustness PassedPassedICH Q2(R2)[7][16]
Analysis Time 25 minutes5 minutes-

As the data illustrates, the UPLC-MS method provides superior sensitivity (lower LOQ), precision, and accuracy, with a significantly shorter analysis time, making it the preferred method for this application.

Experimental Protocol: UPLC-MS Method Validation

This section provides a detailed, step-by-step methodology for the validation of the UPLC-MS method.

Materials and Reagents
  • (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol Reference Standard (high purity)

  • Active Pharmaceutical Ingredient (API)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

Instrumentation and Conditions
  • System: ACQUITY UPLC System with a Single Quadrupole Mass Detector

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 40% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Electrospray Ionization (ESI), Positive Mode. Selected Ion Recording (SIR) for the protonated molecule [M+H]⁺.

Validation Workflow

Validation_Workflow start Start: Validation Protocol prep Prepare Standards & Forced Degradation Samples start->prep spec Specificity Analysis (API, Impurities, Degradants) prep->spec lin Linearity & Range (5 levels, n=1) spec->lin acc Accuracy (3 levels, n=3) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (S/N or STEYX/Slope) prec->loq rob Robustness (Vary pH, Temp, Flow) loq->rob data Data Analysis & Comparison to Acceptance Criteria rob->data report Generate Validation Report data->report All Criteria Met end_node End: Method Validated report->end_node

Caption: Step-by-step workflow for the UPLC-MS impurity method validation.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 Water/Acetonitrile) to prepare a stock solution of known concentration.

  • Specificity:

    • Inject the diluent (blank), the API solution, the impurity stock solution, and a mixed solution containing both API and impurity to confirm resolution.

    • Analyze samples from forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to ensure no degradation products interfere with the impurity peak.

  • Linearity: Prepare a series of at least five concentrations from the stock solution covering the desired range. Inject each and construct a calibration curve.

  • Accuracy: Prepare placebo samples spiked with the impurity at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit) in triplicate. Calculate the percent recovery.

  • Precision:

    • Repeatability: Prepare six individual samples at 100% of the target concentration and inject them. Calculate the %RSD of the peak areas.

    • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst.

  • LOQ & LOD: Prepare a series of dilute solutions and determine the concentration that yields a signal-to-noise ratio of approximately 10:1 (for LOQ) and 3:1 (for LOD).

  • Robustness: Analyze a sample while systematically varying chromatographic conditions (e.g., column temperature at 35°C and 45°C; flow rate at 0.45 mL/min and 0.55 mL/min). Evaluate the impact on resolution and quantification.

  • Data Evaluation: Compile all data and compare the results against the pre-defined acceptance criteria in the validation protocol.

  • Reporting: Author a comprehensive validation report summarizing the experimental procedures, results, and a concluding statement on the method's fitness for purpose.

Conclusion

The validation of analytical methods for impurity control is a scientifically rigorous and legally mandated requirement in pharmaceutical development. While both HPLC-UV and UPLC-MS can be validated for this purpose, this guide demonstrates the clear advantages of UPLC-MS in terms of specificity, sensitivity, and speed for the impurity (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol. The mass detector provides an orthogonal detection technique that grants a much higher degree of confidence in the data, which is paramount when ensuring patient safety. By following the principles of ICH Q2(R2) and employing a systematic, self-validating protocol, researchers can develop robust and reliable methods that withstand regulatory scrutiny and ensure the quality of the final drug product.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmaceuticals and Medical Devices Agency. (2006). Q3B(R2) - Impurities in New Drug Products.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • Smiqgen. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products.
  • BioProcess International. (2010).
  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods.
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2).
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • Caliber. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Pharma Knowledge. (2024). Impurities in new drug substance| ICH Q3A(R2).
  • International Journal of Pharmaceutical and Biological Science Archive. (2023).
  • International Journal of ChemTech Research. (2025).
  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances.
  • Journal of Pharmaceutical and Biomedical Analysis. (2012).
  • Pharmaguideline. (2024).
  • LCGC International. (2026).
  • EvitaChem. (R)-2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Chemical and Pharmaceutical Research. (2012). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • International Journal of Pharmaceutical and Biological Science Archive. (2025).
  • Benchchem. (2025). A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • AKJournals. (2022). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities.

Sources

Comparative

comparing extraction efficiency of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol from biological matrices

As a Senior Application Scientist specializing in the bioanalysis of polar metabolites, I frequently see laboratories struggle with the extraction of biogenic amines. The compound (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the bioanalysis of polar metabolites, I frequently see laboratories struggle with the extraction of biogenic amines. The compound (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (CAS 1212853-97-8) presents a classic analytical challenge. Structurally homologous to normetanephrine, this molecule is highly polar (LogP < 0) and amphoteric, possessing both a basic primary amine (pKa ~8.8) and a weakly acidic methoxyphenol ring (pKa ~9.5).

Because of these physicochemical properties, traditional reversed-phase Solid-Phase Extraction (SPE) or standard Liquid-Liquid Extraction (LLE) results in catastrophic analyte loss. To achieve the sensitivity required for LC-MS/MS analysis, the extraction chemistry must explicitly target the molecule's charge state or temporarily mask its polarity.

Below is an in-depth technical comparison of the three most viable extraction strategies for this compound from biological matrices (plasma/urine), detailing the causality behind each experimental choice.

Comparative Extraction Efficiencies

When developing a sample preparation workflow for polar amine-phenols, you must balance absolute recovery against matrix effects (ion suppression in ESI+) and operational throughput[1]. The table below synthesizes quantitative performance metrics across the three primary methodologies.

Extraction MethodologyExtraction Efficiency (Recovery)Matrix Effect (Ion Suppression)Sample Volume Req.Reagent Cost per SampleThroughput
Weak Cation Exchange (WCX) SPE 85% – 95%< 10%200 – 500 µLHighMedium
2-APB Assisted LLE 75% – 85%15% – 20%200 – 500 µLLowMedium
Isopropanol Protein Precipitation 35% – 66%40% – 60%50 – 200 µLVery LowHigh

Methodological Deep Dives & Self-Validating Protocols

A. The Gold Standard: Weak Cation Exchange (WCX) SPE

Mechanistic Rationale: WCX is the premier choice for amphoteric amines[2]. The sorbent utilizes a carboxylic acid functional group (pKa ~4.5). By adjusting the plasma sample to pH 6.5, the target's primary amine is fully protonated (+1) while the phenol remains neutral. Simultaneously, the WCX sorbent is fully deprotonated (-1). This creates a highly specific, strong electrostatic bond. Because the retention is ionic, you can use 100% methanol during the wash step to aggressively strip away phospholipids and neutral lipids without risking analyte breakthrough. Elution is triggered by dropping the pH with formic acid, which neutralizes the sorbent and releases the target[2].

Self-Validating Protocol:

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the WCX cartridge.

  • Sample Loading: Dilute 200 µL of plasma with 200 µL of 10 mM Ammonium Acetate buffer (pH 6.5). Load onto the cartridge at 1 mL/min.

    • Validation Checkpoint: Collect the load effluent. If the analyte is detected here during method dev, the sample pH was too low, neutralizing the sorbent.

  • Wash 1 (Aqueous): 1 mL of 5% Methanol in water to remove polar neutral interferences.

  • Wash 2 (Organic): 1 mL of 100% Methanol to strip phospholipids.

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol.

    • Causality: The pH drops below 2.5, protonating the sorbent's carboxylate groups (charge becomes 0), breaking the ionic bond.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

B. The High-Yield Alternative: 2-APB Assisted LLE

Mechanistic Rationale: Standard LLE fails for this compound due to its hydrophilicity. However, we can chemically mask its polarity using 2-aminoethyl diphenylborinate (2-APB). At pH 8.5, 2-APB reacts transiently with the vicinal amino-alcohol side chain of the analyte to form a lipophilic cyclic boronate complex. This drastically increases the molecule's LogP, allowing it to partition highly efficiently into moderately polar organic solvents like ethyl acetate[3].

Self-Validating Protocol:

  • Buffering: Mix 200 µL of plasma with 50 µL of 0.2 M Ammonium buffer (pH 8.5).

  • Complexation: Add 50 µL of 2-APB solution (2 mg/mL in methanol). Vortex briefly.

  • Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

    • Validation Checkpoint: Ensure a sharp, distinct phase separation occurs. Emulsions indicate incomplete protein disruption; if observed, centrifuge at a higher force.

  • Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Transfer 850 µL of the upper organic layer to a clean vial, evaporate under N₂, and reconstitute[3].

C. The High-Throughput Compromise: Isopropanol Protein Precipitation (PPT)

Mechanistic Rationale: While acetonitrile is the default crasher in most labs, it yields abysmal recovery (<15%) for highly polar metanephrine analogs. Isopropanol is strictly superior here, achieving up to 66% recovery while maintaining a slightly cleaner baseline[4]. However, PPT does not remove endogenous phospholipids. To combat the resulting ion suppression in the ESI source, the final extract must be significantly diluted before injection, trading absolute concentration for signal stability[1].

Self-Validating Protocol:

  • Precipitation: To 100 µL of plasma, add 300 µL of ice-cold Isopropanol (spiked with deuterated internal standard).

  • Aggregation: Vortex vigorously for 2 minutes to ensure complete protein aggregation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the protein crash.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant and dilute with 400 µL of initial aqueous mobile phase.

    • Causality: This 1:4 dilution is mandatory. It reduces the concentration of co-extracted phospholipids entering the mass spectrometer, mitigating matrix suppression and stabilizing the ionization of the target analyte[1].

Workflow & Mechanistic Visualizations

Workflow cluster_SPE WCX-SPE cluster_LLE 2-APB LLE cluster_PPT Isopropanol PPT Sample Biological Matrix SPE_Load Load (pH 6.5) Sample->SPE_Load LLE_Buf Buffer (pH 8.5) Sample->LLE_Buf PPT_Crash Add Isopropanol Sample->PPT_Crash SPE_Wash Wash (MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (Acidic) SPE_Wash->SPE_Elute Analysis LC-MS/MS SPE_Elute->Analysis LLE_Com Add 2-APB LLE_Buf->LLE_Com LLE_Ext Phase Separation LLE_Com->LLE_Ext LLE_Ext->Analysis PPT_Spin Centrifuge PPT_Crash->PPT_Spin PPT_Dil Dilute Extract PPT_Spin->PPT_Dil PPT_Dil->Analysis

Fig 1. Comparative extraction workflows for polar biogenic amines from biological matrices.

Mechanism Analyte Target Analyte Amine (+) Interaction Ionic Retention Analyte->Interaction Sorbent WCX Sorbent Carboxylate (-) Sorbent->Interaction Acid 2% Formic Acid Interaction->Acid pH Drop Release Analyte Released Acid->Release

Fig 2. Ion-exchange mechanism governing the retention and elution of amphoteric amines.

Conclusion & Strategic Recommendations

If your assay requires the highest possible sensitivity (e.g., quantifying basal endogenous levels in plasma), WCX-SPE is non-negotiable. The ability to wash with 100% organic solvent provides an unmatched signal-to-noise ratio.

However, if you are operating under strict budget constraints but still require rigorous cleanup, the 2-APB Assisted LLE is an elegant chemical workaround that circumvents the molecule's inherent polarity. Isopropanol PPT should only be reserved for high-concentration matrices (like urine) where the extract can be heavily diluted to escape the inevitable matrix suppression zone.

References

  • Solid phase extraction of metanephrines from plasma , Chemicke Listy.[Link]

  • Simultaneous Quantification of Plasma Catecholamines and Metanephrines by LC-MS/MS , SciELO / J. Braz. Chem. Soc.[Link]

  • Isopropanol protein precipitation for the analysis of plasma free metanephrines by liquid chromatography-tandem mass spectrometry , PubMed / NIH.[Link]

  • Matrix interference in LC-ESI-MS/MS analysis of metanephrines in protein precipitated plasma samples , PubMed / NIH.[Link]

Sources

Safety & Regulatory Compliance

Safety

(r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol proper disposal procedures

As a Senior Application Scientist, I understand the critical importance of not just utilizing chemical reagents effectively but also managing their entire lifecycle, including proper disposal. This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand the critical importance of not just utilizing chemical reagents effectively but also managing their entire lifecycle, including proper disposal. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol (also known by synonyms such as R-norphenylephrine or Octopamine hydrochloride). Our commitment to safety and environmental stewardship extends beyond the point of sale, ensuring you have the necessary information to operate safely and responsibly.

Hazard Identification and Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol may not be explicitly listed as an acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA), its toxicological properties have not been fully investigated[1]. Therefore, it is prudent to handle it as a potentially hazardous chemical waste.

The Safety Data Sheet (SDS) for the closely related compound, Octopamine HCl, indicates that it may cause skin, eye, and respiratory tract irritation[1]. Furthermore, precautionary statements advise avoiding its release into the environment[2]. This underscores the necessity of a controlled disposal route to prevent environmental contamination and ensure personnel safety. It is illegal to dispose of any chemical down the drain or in regular garbage[3].

Key Hazard Information Summary:

Hazard ClassificationDescriptionSource
Acute Toxicity The toxicological properties have not been fully investigated. May be harmful if swallowed, in contact with skin, or if inhaled.[1][4]
Skin Irritation May cause skin irritation.[1]
Eye Irritation May cause eye irritation.[1]
Respiratory Irritation May cause respiratory tract irritation.[1]
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure you are equipped with the following:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or glasses: To protect against splashes.

  • Laboratory coat: To prevent contamination of personal clothing.

  • Closed-toe shoes: A standard requirement for any laboratory work.

In cases where there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary[5]. Always work in a well-ventilated area, preferably within a chemical fume hood[6].

Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Never mix incompatible chemicals in the same waste container, as this can lead to dangerous reactions such as heat generation or gas evolution[7].

Step-by-Step Segregation and Containerization Protocol:

  • Select an Appropriate Waste Container:

    • Use a container that is chemically compatible with (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol. A high-density polyethylene (HDPE) or glass container is generally suitable for solid chemical waste[7][8].

    • Ensure the container is in good condition, free from cracks or leaks, and has a secure, leak-proof lid[9].

  • Label the Container Clearly:

    • The container must be labeled with the words "Hazardous Waste"[9][10].

    • Clearly write the full chemical name: "(r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol"[3]. Do not use abbreviations or chemical formulas[9].

    • List all constituents if it is a mixed waste stream[9].

    • Indicate the approximate quantity or concentration.

    • Include the date when the first waste was added to the container (generation start date)[9].

  • Waste Accumulation:

    • For pure, unused (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol, it is best to leave it in its original container if possible. An additional "Hazardous Waste" label should be affixed[3][11].

    • For solutions containing this compound, collect them in a designated liquid waste container. Do not fill the container beyond 90% capacity to allow for vapor expansion[7].

    • Solid waste, such as contaminated weighing paper or disposable spatulas, should be collected in a separate, clearly labeled solid waste container[3].

Storage of Chemical Waste: A Designated and Safe Area

Once containerized, the chemical waste must be stored safely pending pickup by a licensed disposal company.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory[12]. This area should be under the control of laboratory personnel[9].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container[11]. This will contain any potential leaks or spills.

  • Segregation in Storage: Store the waste container away from incompatible materials. For example, keep it separate from strong acids, bases, and oxidizers[13][14].

  • Ventilation: The storage area should be well-ventilated to prevent the accumulation of any potential vapors[9].

Disposal Procedure: The Final Step

The guiding principle for the disposal of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol is that it must be handled by a licensed hazardous waste disposal company[12].

Disposal Workflow:

DisposalWorkflow cluster_prep Preparation Phase cluster_accumulate Accumulation Phase cluster_disposal Disposal Phase A Assess Hazards & Don PPE B Select & Label Compatible Waste Container A->B Proceed with caution C Segregate Waste Stream B->C Ensure proper identification D Collect Waste in Labeled Container (Solid or Liquid) C->D Avoid mixing incompatibles E Store in Designated Satellite Accumulation Area with Secondary Containment D->E Keep container closed F Arrange for Pickup with Institution's EHS Office or Licensed Waste Contractor E->F Do not exceed storage time limits G Complete Waste Manifest/Paperwork F->G Provide accurate waste information H Final Disposal at an Approved Facility (e.g., Incineration) G->H Maintain records

Caption: Decision workflow for the proper disposal of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol.

Step-by-Step Disposal Protocol:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed hazardous waste disposal companies. They will provide you with specific instructions for your institution.

  • Schedule a Waste Pickup: Arrange for the collection of your hazardous waste container.

  • Documentation: Complete any necessary paperwork, such as a hazardous waste manifest, as required by your institution and the disposal company.

  • Handover: Transfer the waste to the authorized personnel from the disposal company.

What NOT to Do:

  • DO NOT dispose of (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol down the sink or drain[3][7]. This is illegal and can harm aquatic ecosystems[2].

  • DO NOT throw this chemical in the regular trash[12].

  • DO NOT mix it with other incompatible waste streams[15].

  • DO NOT attempt to neutralize or treat the chemical unless you have a validated protocol and it is approved by your institution's EHS department[12].

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your EHS office.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the correct PPE.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb liquid spills[16]. For solid spills, gently sweep or vacuum the material to avoid generating dust[1][5].

  • Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container[12].

  • Decontaminate the Area: Clean the spill area with soap and water or an appropriate solvent.

Empty Container Disposal

Empty containers that once held (r)-5-(1-Amino-2-hydroxyethyl)-2-methoxyphenol must also be managed properly.

  • Thoroughly Empty: Ensure the container is fully empty.

  • Rinse (if applicable): For some non-acutely hazardous chemicals, triple rinsing the container with a suitable solvent may be an option. However, the rinsate must be collected as hazardous waste[14]. Given the unknown full toxicological profile, it is more conservative to treat the empty container as hazardous waste[12].

  • Deface the Label: Obliterate or remove the original product label[14].

  • Dispose: Dispose of the container as chemically contaminated solid waste through your hazardous waste stream[11]. Do not reuse the container for other purposes[16].

By adhering to these procedures, you are ensuring the safety of yourself and your colleagues, maintaining compliance with environmental regulations, and upholding the principles of responsible scientific research.

References

  • University of Toronto. Laboratory hazardous waste management and disposal manual. Facilities & Services. [Link]

  • McGill University. Chemical waste | Hazardous Waste Management. [Link]

  • metasci. Safety Data Sheet Octopamine HCl. [Link]

  • University of Toronto Department of Chemistry. Waste Disposal. [Link]

  • Ontario Tech University. laboratory Hazardous Waste Management Manual. [Link]

  • Mount Royal University. Chemical and Biological Waste Manual. [Link]

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • CPAChem. Safety data sheet. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Dl-Octopamine Hydrochloride, 98%. [Link]

  • National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]

  • Vanderbilt University. The Laboratory Standard. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Government of Canada. Safe disposal of prescription drugs. [Link]

  • The University of British Columbia. Pharmaceuticals & Controlled Drugs Disposal. [Link]

  • U.S. Food and Drug Administration. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]

  • Sanivac. Checklist for the Disposal of Biomedical and Pharmaceutical Waste. [Link]

Sources

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